1,6,11,16-Tetraoxacycloeicosane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6,11,16-tetraoxacycloicosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-10-18-12-5-6-14-20-16-8-7-15-19-13-4-3-11-17-9-1/h1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMVSVNAQWQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOCCCCOCCCCOCCCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis routes for 1,6,11,16-Tetraoxacycloeicosane, a 20-membered tetraoxa crown ether. The document focuses on the well-established Williamson ether synthesis, outlining the foundational principles, experimental considerations, and a representative protocol. Quantitative data is summarized for clarity, and key pathways are visualized using diagrams.
Introduction to this compound Synthesis
The synthesis of large macrocyclic ethers like this compound is a significant challenge in organic chemistry. The primary obstacle is overcoming the entropic barrier to intramolecular cyclization and minimizing competing intermolecular polymerization. The most successful and widely employed strategy for the synthesis of this and other crown ethers is the Williamson ether synthesis.[1] This method involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester.
Two critical principles govern the successful synthesis of macrocycles via the Williamson ether synthesis:
-
High-Dilution Principle: By maintaining a very low concentration of the linear precursors, the probability of the two ends of the same molecule reacting with each other (intramolecular cyclization) is significantly increased over the reaction between different molecules (intermolecular polymerization).[1] This is typically achieved by the slow addition of the reactants to a large volume of solvent.
-
Template Effect: The presence of a suitable metal cation can act as a template, organizing the linear precursor into a conformation that favors cyclization. The cation's size should match the cavity of the target crown ether. For 20-membered crown ethers, cations like Na⁺ or K⁺ can be effective.
Primary Synthesis Route: Williamson Ether Synthesis
The most logical approach for the synthesis of this compound involves the [2+2] cyclization of two precursor molecules. A common strategy is the reaction of a diol with a dihalide or a ditosylate under basic conditions.
A representative synthesis for this compound is the reaction of 1,5-pentanediol with bis(2-chloroethyl) ether in the presence of a base.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established methods for the synthesis of large crown ethers.
Materials:
-
1,5-Pentanediol
-
Bis(2-chloroethyl) ether
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 1,5-pentanediol and a solution of bis(2-chloroethyl) ether in anhydrous THF are prepared separately.
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels is charged with a large volume of anhydrous THF and powdered sodium hydroxide.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
The solutions of 1,5-pentanediol and bis(2-chloroethyl) ether are added dropwise simultaneously to the refluxing suspension over an extended period (e.g., 12-24 hours) to maintain high dilution.
-
After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours to ensure complete reaction.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is treated with dichloromethane to dissolve the organic components.
-
The inorganic salts are removed by filtration.
-
The organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography or distillation under high vacuum to yield pure this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound based on the described protocol. Please note that actual yields may vary depending on the specific reaction conditions and purity of the starting materials.
Table 1: Reactants and Reagents
| Compound | Molar Mass ( g/mol ) | Representative Molar Ratio |
| 1,5-Pentanediol | 104.15 | 1.0 |
| Bis(2-chloroethyl) ether | 143.01 | 1.0 |
| Sodium Hydroxide | 40.00 | 2.2 |
| Tetrahydrofuran | 72.11 | Solvent |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent Volume | High (e.g., >1 L for mmol scale) |
| Reactant Concentration | <0.1 M |
| Temperature | Reflux (~66 °C for THF) |
| Addition Time | 12 - 24 hours |
| Reaction Time | 12 - 24 hours (post-addition) |
| Theoretical Yield | Varies with scale |
| Typical Product Yield | 20 - 40% |
Alternative Synthesis Strategies
While the [2+2] cyclization is a common approach, an alternative is the intramolecular cyclization of a single, longer precursor molecule. This would involve the synthesis of a linear polyether chain containing four oxygen atoms and the appropriate number of carbon atoms, with reactive groups at both ends (e.g., a hydroxyl group and a halide).
This method also relies heavily on the high-dilution principle to favor the intramolecular reaction. The synthesis of the linear precursor itself can be a multi-step process.
Conclusion
The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. Success hinges on reaction conditions that favor intramolecular cyclization, primarily through the use of high-dilution techniques. While yields for large macrocycles are often moderate, careful control of reaction parameters can lead to the successful isolation of the desired 20-membered crown ether. The representative protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this and related macrocyclic compounds.
References
A Theoretical Framework for Elucidating the Three-Dimensional Structure of 1,6,11,16-Tetraoxacycloeicosane
For Immediate Release
[City, State] – [Date] – This whitepaper presents a comprehensive theoretical framework for the structural elucidation of 1,6,11,16-Tetraoxacycloeicosane, a 20-membered macrocyclic polyether. Aimed at researchers, scientists, and professionals in drug development, this guide details the computational methodologies and theoretical underpinnings required to predict the molecule's three-dimensional conformation, a critical step in understanding its potential applications in host-guest chemistry and as a molecular scaffold.
Introduction
Macrocyclic compounds, such as crown ethers, are of significant interest in medicinal chemistry and materials science due to their ability to selectively bind ions and small molecules.[1][2] this compound, a 20-crown-4 ether, possesses a large central cavity that makes it a candidate for complexing with various cations.[3] Understanding its three-dimensional structure is paramount for predicting its binding affinity, selectivity, and overall function. This document outlines a robust computational approach to determine the stable conformations of this macrocycle.
Computational Methodology: A Step-by-Step Protocol
The theoretical determination of the structure of this compound involves a multi-step computational workflow designed to efficiently explore the molecule's complex conformational landscape.
Initial Structure Generation
An initial 2D structure of this compound (C₁₆H₃₂O₄) is generated and converted to a preliminary 3D model using molecular modeling software.[4] This initial model serves as the starting point for conformational analysis.
Conformational Search
Due to the high flexibility of the 20-membered ring, a thorough conformational search is crucial.[5][6] A mixed approach combining molecular mechanics (MM) and molecular dynamics (MD) simulations is recommended.
-
Molecular Mechanics (MM) Search: A systematic or random search of the torsional angles of the macrocycle is performed using a suitable force field (e.g., MMFF94 or OPLS3e). This initial scan identifies a broad range of low-energy conformers.
-
Molecular Dynamics (MD) Simulations: The lowest energy conformers from the MM search are subjected to MD simulations in a simulated vacuum or implicit solvent environment. This allows the molecule to overcome energy barriers and explore a wider range of conformational space. Snapshots from the MD trajectory are periodically saved for further analysis.
Quantum Mechanical Optimization and Analysis
The unique conformers identified through the conformational search are then subjected to more accurate quantum mechanical (QM) calculations.
-
Geometry Optimization: The geometry of each conformer is optimized using Density Functional Theory (DFT), a widely used method for studying crown ethers.[7] The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such systems.[8] This level of theory provides a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the optimized conformers are calculated to identify the most stable structures. These energies should be corrected for ZPVE.
The logical workflow for this theoretical calculation is depicted in the following diagram:
Predicted Structural Data and Analysis
The computational protocol described above would yield detailed quantitative data on the various stable conformers of this compound. The following tables present a hypothetical summary of the expected results for the three most stable conformers.
Table 1: Calculated Relative Energies of the Most Stable Conformers
| Conformer | Symmetry | Relative Energy (kcal/mol) |
| 1 | C₁ | 0.00 |
| 2 | Cᵢ | 0.75 |
| 3 | C₂ | 1.20 |
Table 2: Key Predicted Geometric Parameters for the Most Stable Conformer (Conformer 1)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-C | 1.53 - 1.55 |
| C-O | 1.42 - 1.44 | |
| Bond Angles (°) | C-O-C | 112.0 - 114.0 |
| O-C-C | 108.0 - 110.0 | |
| Dihedral Angles (°) | C-O-C-C | 175.0 - 180.0 (gauche) |
| O-C-C-O | 60.0 - 70.0 (anti) |
These tables would provide a basis for comparing the stability of different conformations and understanding the fine details of the molecular geometry. For instance, the dihedral angles are crucial in defining the overall shape of the macrocycle.
Experimental Validation
While theoretical calculations provide invaluable insights, experimental validation is essential. The predicted structures can be compared with experimental data from techniques such as:
-
X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule. A related compound, this compound-2,5,12,15-tetraone, has been characterized by X-ray crystallography, revealing a relatively flat, rectangular structure in the solid state.[9][10] This experimental observation can serve as a benchmark for the theoretical calculations of the parent crown ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in solution can provide information about the average conformation and the dynamics of the macrocycle.
Conclusion
The theoretical framework presented here provides a robust pathway for the detailed structural characterization of this compound. By combining molecular mechanics, molecular dynamics, and high-level quantum mechanical calculations, it is possible to identify the most stable conformers and obtain precise geometric data. This information is critical for designing and developing novel applications for this and other macrocyclic polyethers in fields ranging from drug delivery to selective catalysis. The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in advancing molecular science.[3]
References
- 1. New Polyether Macrocycles as Promising Antitumor Agents—Targeted Synthesis and Induction of Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 4. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. optibrium.com [optibrium.com]
- 7. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. This compound-2,5,12,15-tetrone | C16H24O8 | CID 11602624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic polyether, 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of specific experimental data in public-facing literature, this document combines available database information with predicted spectral characteristics based on the compound's structure. It also includes detailed, generalized experimental protocols for the acquisition of such data.
Core Spectroscopic Data
The spectroscopic data for this compound is crucial for its identification and characterization in various research and development applications. While comprehensive public data is scarce, existing database entries and theoretical predictions provide a foundational understanding.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its cyclic structure and the chemical environment of its atoms.
¹H NMR Data (Predicted)
Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The protons on the carbons adjacent to the oxygen atoms (O-CH ₂) would appear as a multiplet at a lower field (higher ppm) compared to the protons on the other methylene groups (C-CH ₂-C).
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 3.6 | Multiplet | -O-CH ₂- |
| ~ 1.6 | Multiplet | -C-CH ₂-C- |
¹³C NMR Data
A ¹³C NMR spectrum for this compound is indexed in public databases, confirming its structural features.[2][3] The spectrum is expected to show two distinct signals corresponding to the two types of carbon atoms in the macrocyclic ring.
| Chemical Shift (δ) ppm | Assignment | Source |
| ~ 70 | -C H₂-O- | SpectraBase[2] |
| ~ 27 | -C H₂-CH₂- | SpectraBase[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature would be the C-O-C stretching vibrations of the ether linkages.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2925 - 2855 | Strong | C-H stretch (alkane) |
| ~ 1470 - 1440 | Medium | C-H bend (alkane) |
| ~ 1100 | Strong, Broad | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. A GC-MS spectrum is available for this compound in public databases.[2][3]
| m/z | Relative Intensity (%) | Assignment | Source |
| 288.23 | Data not available | [M]⁺ (Molecular Ion) | PubChem[3] |
| Various | Data not available | Fragmentation products | PubChem[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
If the sample is a viscous liquid or a low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
-
Place a small drop of the sample on one plate and gently press the second plate on top to create a uniform thin film.
-
-
Sample Preparation (KBr Pellet Method) :
-
If the sample is a solid, grind a small amount (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program to ensure separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.
-
-
Mass Spectrometry :
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Use Electron Ionization (EI) as the ionization source.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
The resulting data will be a chromatogram showing peaks for each separated component, and a mass spectrum for each of those peaks.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 1,6,11,16-Tetraoxacycloeicosane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,6,11,16-Tetraoxacycloeicosane, a macrocyclic polyether also known as 20-crown-4. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information on the general solubility of crown ethers and provides detailed experimental protocols for its determination.
Core Concepts
This compound belongs to the crown ether family, a class of cyclic chemical compounds with multiple ether groups. The defining feature of crown ethers is their ability to form stable complexes with cations, a property governed by the size of the central cavity and the cation's ionic radius. This complexation significantly influences their solubility, particularly in their ability to transport ionic compounds into nonpolar organic solvents.[1]
The solubility of a saturated crown ether like this compound is generally higher in a wider range of organic solvents compared to its aromatic counterparts (e.g., dibenzo-crown ethers).[2] Aromatic ring-containing crown ethers tend to be crystalline solids with lower solubility in common organic solvents at room temperature, preferring solvents like dichloromethane and chloroform.[2] In contrast, saturated crown ethers are often colorless, viscous liquids or low-melting solids with broader solubility.[2]
Physical and Chemical Properties
| Property | Value | Reference |
| Synonyms | 20-crown-4 | [3] |
| CAS Number | 17043-02-6 | [3] |
| Molecular Formula | C₁₆H₃₂O₄ | [4] |
| Molecular Weight | 288.42 g/mol | [4] |
| Appearance | Colorless viscous liquid or low-melting solid (general for saturated crown ethers) | [2] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 36.9 Ų | [4] |
Qualitative Solubility Data
While precise quantitative data is scarce in publicly available literature, the following table provides an expected qualitative solubility profile of this compound in various organic solvents, based on the general behavior of saturated crown ethers.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | Moderate to High | The hydrophobic exterior of the crown ether should interact favorably with nonpolar solvents. |
| Toluene | Nonpolar, Aromatic | Moderate to High | Similar to hexane, favorable interactions with the hydrophobic exterior are expected. |
| Dichloromethane (DCM) | Polar, Aprotic | High | A common solvent for many organic compounds, including aromatic crown ethers. Saturated crown ethers are expected to be highly soluble.[2] |
| Chloroform | Polar, Aprotic | High | Similar to DCM, it is a good solvent for a wide range of organic molecules, including crown ethers.[2] |
| Tetrahydrofuran (THF) | Polar, Aprotic | High | As an ether itself, THF is expected to be an excellent solvent for a polyether like a crown ether. |
| Acetone | Polar, Aprotic | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Methanol | Polar, Protic | Moderate | The polar nature of methanol can interact with the ether oxygens, but the nonpolar hydrocarbon backbone may limit very high solubility. |
| Ethanol | Polar, Protic | Moderate | Similar to methanol, with slightly lower polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | A strong polar aprotic solvent that is generally an excellent solvent for a wide variety of organic compounds. |
| Water | Polar, Protic | Low | The hydrophobic nature of the -CH₂CH₂- backbone generally leads to low water solubility for unsubstituted crown ethers. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods can be employed.
Gravimetric Method
This method is a straightforward and reliable technique for determining the solubility of a solid compound in a solvent.
Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
After agitation, allow the solution to stand undisturbed at the same constant temperature to allow any undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the crown ether.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).[5]
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore or can be derivatized to absorb UV-Vis light. While this compound itself does not have a strong chromophore, this method is applicable if a derivative is used or if the crown ether's complexation with a chromophoric cation is studied.
Methodology
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound (or its chromophoric derivative) of known concentrations in the desired organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.1).
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant from the saturated solution.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
Visualizations
Synthesis of this compound
The Williamson ether synthesis is a common method for the preparation of crown ethers. This involves the reaction of a diol with a dihalide under basic conditions.[8]
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Cation Complexation and Phase Transfer
This diagram illustrates the fundamental mechanism by which this compound can solubilize an ionic salt in a nonpolar organic solvent, a process known as phase transfer catalysis.
References
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. Crown ether [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. studylib.net [studylib.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 17043-02-6 | Benchchem [benchchem.com]
A Technical Guide to 1,6,11,16-Tetraoxacycloeicosane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of 1,6,11,16-tetraoxacycloeicosane, a 20-membered macrocyclic polyether. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this guide outlines the general principles of its synthesis based on established methods for crown ethers. It also presents its key chemical and physical properties and discusses potential, albeit largely unexplored, areas of application. This paper serves as a foundational resource for researchers interested in the study and utilization of this specific macrocycle.
Introduction
The field of macrocyclic chemistry was revolutionized in the 1960s with the serendipitous discovery of crown ethers by Charles J. Pedersen.[1] These cyclic polyethers exhibit a remarkable ability to selectively bind cations within their central cavity, a property that has led to their widespread use in various areas of chemistry and biology. This compound, also known as 20-crown-4, is a member of this class of compounds, featuring a 20-atom ring containing four oxygen atoms.[1] Its larger cavity size compared to more common crown ethers like 12-crown-4 or 18-crown-6 suggests a potential for complexing larger cations or multiple smaller cations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 17043-02-6 | [1][2] |
| Molecular Formula | C16H32O4 | [1][2][3] |
| Molecular Weight | 288.42 g/mol | [2][3] |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 20-Crown-4 | [1][4] |
| Appearance | Not specified | |
| Solubility | Soluble in various organic solvents (selection of appropriate solvent is crucial) | [2] |
| Storage | 2-8°C, sealed storage, away from moisture | [2] |
Synthesis
The first documented synthesis of this compound has not been definitively identified in the reviewed literature. However, the synthesis of such macrocyclic polyethers typically follows well-established procedures, most notably the Williamson ether synthesis.[1] This method involves the reaction of a diol with a dihalide or a ditosylate under basic conditions.[1] High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.[1]
General Experimental Protocol: Williamson Ether Synthesis Approach
The following is a generalized protocol for the synthesis of this compound based on the Williamson ether synthesis. The specific precursors for this 20-membered ring would be a diol and a dihalide whose combined chain lengths form the macrocycle.
Diagram of the General Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Reactant Preparation: Equimolar amounts of the appropriate diol and dihalide (or ditosylate) are prepared. The solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) should be thoroughly dried before use.
-
Reaction Setup: A reaction vessel is charged with the base (e.g., sodium hydride or potassium hydride) and the dry solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclization: The diol and dihalide are dissolved in the solvent and added dropwise to the reaction mixture containing the base over an extended period. This slow addition under high-dilution conditions is critical to promote the intramolecular reaction leading to the desired macrocycle.
-
Quenching and Workup: After the addition is complete, the reaction is stirred until completion (monitored by techniques like thin-layer chromatography). The reaction is then carefully quenched, typically with water or a dilute acid. The organic product is extracted into a suitable solvent.
-
Purification: The crude product is purified using techniques such as column chromatography to separate the desired macrocycle from any polymeric byproducts and unreacted starting materials.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5]
Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Data Reference |
| 13C NMR | Available |
| Mass Spectrometry (GC-MS) | Available |
Note: Specific spectral data can be accessed through chemical databases such as PubChem and SpectraBase.[3][5]
Potential Applications
The research into the specific applications of this compound is still an emerging field. However, based on the known properties of crown ethers, several potential areas of interest can be proposed:
-
Cation Complexation: The primary area of interest for this macrocycle is its ability to form stable complexes with various cations.[1] The 20-membered ring is expected to accommodate larger cations or potentially bind multiple smaller cations, which could be leveraged in ion transport, separation, and sensing applications.[1]
-
Host-Guest Chemistry: The unique size and flexibility of the macrocyclic ring create a distinct host-guest chemistry.[1] This could be explored for the development of new materials and chemical processes.
-
Catalysis: Crown ethers can act as phase-transfer catalysts. The specific catalytic properties of this compound in various organic reactions warrant investigation.
Conclusion
Related Compounds
A related compound, this compound-2,5,12,15-tetrone, has been structurally characterized.[6][7] This derivative, containing four ester functional groups, provides insight into the conformational possibilities of the 20-membered ring. Research on this and other derivatives could further expand the functional applications of the this compound framework.
References
- 1. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound-2,5,12,15-tetrone | C16H24O8 | CID 11602624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-2,5,12,15-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1,6,11,16-Tetraoxacycloeicosane
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,6,11,16-Tetraoxacycloeicosane is a 20-membered macrocyclic polyether, a class of compounds commonly known as crown ethers. The thermodynamic properties of these molecules are fundamental to their function in selective ion binding, phase-transfer catalysis, and as components in drug delivery systems. A thorough understanding of the enthalpic and entropic contributions to their interactions is crucial for their application and development. This guide provides a comprehensive overview of the core thermodynamic concepts governing the behavior of crown ethers, with a specific focus on the experimental protocols for their characterization. While specific experimental thermodynamic data for this compound is not extensively available in published literature, this document outlines the established methodologies, particularly Isothermal Titration Calorimetry (ITC), used to determine these properties.
Introduction to the Thermodynamics of Crown Ethers
The ability of crown ethers to selectively bind cations is a thermodynamically driven process. The overall stability of a crown ether-cation complex is determined by the Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
-
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous binding process. It is directly related to the binding affinity (Ka) of the interaction.
-
Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It reflects the energy of bond formation (e.g., ion-dipole interactions between the cation and the ether oxygens) and the breaking of existing interactions (e.g., desolvation).
-
Entropy (ΔS): Represents the change in the randomness or disorder of the system. Key contributors to the entropy change in crown ether complexation include the desolvation of the ion and the crown ether's cavity, and the loss of conformational freedom of the macrocycle upon binding.[1]
Two critical factors influencing the thermodynamics of crown ether complexation are conformational entropy and solvation effects.
-
Conformational Entropy: In solution, a flexible macrocycle like this compound exists as an ensemble of different conformations. This conformational flexibility contributes positively to the entropy of the unbound state.[1] Upon binding a cation, the macrocycle adopts a more rigid, organized conformation, leading to a significant loss of conformational entropy. This entropic penalty must be overcome by favorable enthalpic contributions and/or positive entropy changes from other sources for binding to occur.[1][2]
-
Solvation Effects: Both the crown ether and the cation are solvated by solvent molecules prior to complexation. The binding process requires the removal of these solvent molecules from both the cation and the cavity of the crown ether, a process known as desolvation.[3] This desolvation releases solvent molecules into the bulk solvent, which is typically an entropically favorable process. The nature of the solvent itself has a profound impact on the stability and thermodynamics of the complex.[4][5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for the complete thermodynamic characterization of binding interactions in solution.[6] It is the gold standard for determining the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[7][8] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Principle of Operation
An ITC instrument consists of two identical cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[6] The reference cell is typically filled with buffer or water, while the sample cell contains one of the binding partners (e.g., the crown ether) in the same buffer. The other binding partner (e.g., the cation solution) is loaded into a precision injection syringe.
The instrument maintains a constant temperature in both cells. During the experiment, small, precise aliquots of the titrant from the syringe are injected into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells. This power measurement is the primary signal, which is directly proportional to the heat change upon binding.[9]
Detailed Experimental Methodology
The following protocol outlines the key steps for characterizing the binding of a cation to this compound using ITC.
1. Sample Preparation:
-
Buffer Matching (Critical): The crown ether and the cation salt must be prepared in an identical buffer solution to minimize heats of dilution, which can obscure the actual heat of binding.[8] Dialysis of the crown ether solution against the buffer is a common practice. The cation solution should then be prepared using the exact same final dialysis buffer.
-
Concentration Determination: Accurate concentration determination of both the crown ether and the cation is essential for accurate determination of the stoichiometry and binding affinity.
-
Degassing: All solutions should be thoroughly degassed under vacuum with gentle stirring immediately prior to the experiment to prevent the formation of air bubbles in the cells or syringe, which can cause significant artifacts in the data.[8]
2. Experimental Setup:
-
Concentrations: The choice of concentrations is crucial and depends on the expected binding affinity. A useful parameter to consider is the 'c-value', defined as c = n * [M] * Ka, where 'n' is the stoichiometry, [M] is the concentration of the molecule in the cell, and Ka is the binding constant. For a well-defined binding isotherm, a c-value between 10 and 100 is ideal.[8]
-
Typical Starting Concentrations: For an unknown system, one might start with 10-20 µM of this compound in the sample cell and 200-400 µM of the cation salt in the syringe.
-
-
Instrument Parameters:
-
Temperature: The experiment should be conducted at the desired temperature, typically 25°C (298.15 K).[10]
-
Injection Volume and Number: A typical experiment might consist of a single initial 0.5 µL injection followed by 20-30 subsequent injections of 1.5-2.0 µL each.[10]
-
Stirring Speed: The syringe acts as a stirrer. A constant stirring speed (e.g., 750 rpm) is maintained throughout the experiment to ensure rapid mixing.
-
3. Data Acquisition and Control Experiments:
-
The titration is initiated, and the heat change for each injection is recorded.
-
A crucial control experiment involves titrating the cation solution into the buffer alone (without the crown ether). The results of this control are subtracted from the main experimental data to correct for the heat of dilution of the titrant.[10]
Data Analysis
The raw ITC data consists of a series of peaks, where each peak represents the heat change from a single injection. The area under each peak is integrated and plotted against the molar ratio of the titrant (cation) to the sample (crown ether). This creates the binding isotherm.
This isotherm is then fitted to a suitable binding model (e.g., a one-site independent binding model) using software provided with the instrument. The fitting process yields the three key parameters:
-
n: The stoichiometry of the binding reaction.
-
Ka: The association constant (in M⁻¹).
-
ΔH: The enthalpy of binding (in kcal/mol or kJ/mol).
From these values, the other thermodynamic parameters are calculated:
-
ΔG = -RT ln(Ka) (where R is the gas constant and T is the absolute temperature).
-
ΔS = (ΔH - ΔG) / T
Data Presentation
| Cation | Binding Affinity (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Li⁺ | 1.2 x 10³ | -4.2 | -5.5 | -1.3 |
| Na⁺ | 8.5 x 10⁴ | -6.7 | -8.1 | -1.4 |
| K⁺ | 2.1 x 10⁵ | -7.3 | -9.0 | -1.7 |
| Rb⁺ | 9.8 x 10⁴ | -6.8 | -8.4 | -1.6 |
| Cs⁺ | 4.5 x 10⁴ | -6.3 | -7.5 | -1.2 |
Note: The data in this table is illustrative and does not represent experimentally verified values for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermodynamic characterization of a crown ether using Isothermal Titration Calorimetry.
Caption: Workflow for Thermodynamic Characterization via ITC.
Conclusion
The thermodynamic properties of this compound and other crown ethers are paramount to their function as selective molecular hosts. While quantitative data for this specific molecule remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Isothermal Titration Calorimetry stands as the definitive technique for elucidating the complete thermodynamic profile of binding interactions, offering direct measurement of the enthalpic changes and allowing for the calculation of all key thermodynamic parameters. The interplay of conformational entropy and solvation/desolvation energies are the primary factors that govern the binding affinity and selectivity of these fascinating macrocycles. The methodologies described herein provide a robust framework for researchers to explore the thermodynamics of this compound and its analogues, paving the way for their rational design and application in science and technology.
References
- 1. Conformational entropy - Wikipedia [en.wikipedia.org]
- 2. Increased Conformational Flexibility of a Macrocycle–Receptor Complex Contributes to Reduced Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of the Solvation Shell of the Selected Cyclic Ethers (1,4-Dioxane, 12-Crown-4, 15-Crown-5 and 18-Crown-6) in a Mixture of Formamide with Water at Four Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 5. sid.ir [sid.ir]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 1,6,11,16-Tetraoxacycloeicosane and Its Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of the 20-membered macrocycle 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of public crystallographic data for the parent compound, this document focuses on the detailed structural analysis of its well-characterized derivative, This compound-2,5,12,15-tetrone . The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers engaged in the study of macrocyclic compounds and their applications in drug development and materials science.
Introduction to this compound
This compound, a member of the crown ether family, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. The unique architecture of these molecules, characterized by a hydrophilic cavity and a hydrophobic exterior, allows them to form stable complexes with various cations. This property is of significant interest in fields ranging from phase-transfer catalysis to the development of ion-selective sensors and potential therapeutic agents. Understanding the precise three-dimensional structure of these macrocycles is paramount for elucidating their structure-function relationships and for the rational design of new derivatives with tailored properties.
The focus of this guide, this compound-2,5,12,15-tetrone, provides critical insights into the conformational behavior of the 20-membered ring system. Its crystal structure has been determined by single-crystal X-ray diffraction, offering a foundational model for understanding related macrocycles.
Crystal Structure Analysis of this compound-2,5,12,15-tetrone
The crystal structure of this compound-2,5,12,15-tetrone was reported by Noguchi et al. and deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 618641. The analysis reveals a molecule with a 20-membered ring that adopts a surprisingly flat, rectangular conformation.[1] The structure lies across a crystallographic center of inversion.[1]
The crystallographic data for this compound-2,5,12,15-tetrone is summarized in the tables below.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₂₄O₈ |
| Formula Weight | 344.35 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.345 (3) |
| b (Å) | 7.828 (4) |
| c (Å) | 10.158 (5) |
| α (°) | 98.48 (4) |
| β (°) | 92.51 (4) |
| γ (°) | 108.53 (4) |
| Volume (ų) | 393.9 (4) |
| Z | 1 |
| Temperature (K) | 293 |
| Wavelength (Å) | 1.54184 |
Table 2: Selected Intermolecular Interactions.
| Interaction Type | Description |
|---|
| C—H···O Hydrogen Bonds | All carbonyl oxygen atoms are involved in intermolecular C—H···O hydrogen bonds, which contribute to the stability of the crystal packing.[1] |
Experimental Protocols
The following sections detail the generalized experimental protocols for the structural elucidation of macrocyclic compounds like this compound-2,5,12,15-tetrone.
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, yielding data on bond lengths, bond angles, and unit cell dimensions.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is the most common method.
-
The solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for slow evaporation of the solvent over several days.
-
Vapor diffusion is an alternative method, where a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
-
Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.
-
The diffraction pattern (a series of spots of varying intensity) is recorded by the detector. A full dataset is collected by rotating the crystal over a wide angular range.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms.
-
The structural model is then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction data. This process yields the final atomic coordinates, bond lengths, and bond angles.
-
Objective: To elucidate the molecular structure and conformation of the macrocycle in solution.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of different proton environments, their chemical shifts, and their coupling patterns (splitting).
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, providing information about the overall carbon skeleton.
-
-
-
Spectral Analysis:
-
The chemical shifts, integration values (for ¹H NMR), and coupling constants are analyzed to piece together the molecular structure.
-
For macrocycles, the chemical shifts and coupling constants can also provide insights into the conformational dynamics of the ring in solution.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the crystal structure determination of a novel macrocyclic compound.
Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.
Caption: Relationship Between Analytical Methods and Structural Insights.
References
A Literature Review on 20-Membered Crown Ethers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, complexation properties, and applications of 20-membered crown ethers. This class of macrocyclic polyethers, characterized by a 20-atom ring structure, offers unique host-guest chemistry with significant potential in various scientific fields, including the development of novel therapeutics and advanced materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of important pathways and workflows to serve as a valuable resource for professionals in research and drug development.
Synthesis of 20-Membered Crown Ethers
The synthesis of 20-membered crown ethers can be achieved through various strategies, with the Williamson ether synthesis being a foundational method. This typically involves the reaction of a diol with a dihalide or ditosylate in the presence of a base.[1] The choice of reactants allows for the incorporation of various functionalities and heteroatoms, leading to a diverse range of 20-membered macrocycles.
A general approach for the synthesis of functionalized aliphatic crown ethers involves a radical-mediated cross-dehydrogenative coupling, which can be initiated either photochemically or through thermal/chemical activation. Aromatic crown ethers are commonly derivatized via electrophilic aromatic substitution.[2]
Experimental Protocol: General Williamson Ether Synthesis of a Dibenzo-20-Crown-6 Derivative
This protocol is a generalized adaptation of the methods used for synthesizing dibenzo crown ethers.[3][4]
Materials:
-
Substituted Catechol
-
Bis(2-chloroethyl) ether or a longer chain dihalide/ditosylate
-
Base (e.g., Potassium Hydroxide, Sodium Hydroxide)
-
Solvent (e.g., n-butanol, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Acetonitrile (for purification)
Procedure:
-
A solution of the substituted catechol and a stoichiometric amount of base is prepared in a suitable solvent in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of the dihalide or ditosylate in the same solvent is added dropwise to the refluxing mixture over a period of several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 18-24 hours to ensure complete cyclization.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between an organic solvent (e.g., dichloromethane) and water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is then purified, often by recrystallization from a solvent like acetonitrile, to yield the desired 20-membered crown ether.[3]
Synthesis of Heteroatom-Containing 20-Membered Crown Ethers:
The incorporation of nitrogen and sulfur atoms into the macrocyclic ring can significantly alter the complexation properties of the crown ether.[5] For instance, four 20-membered N2S4-monoazathiacrown ethers have been synthesized and investigated as ionophores for silver-selective electrodes.[5] The synthesis of macrocyclic lactones and lactams with ring sizes including 20 members has also been reported, often involving ring-closing metathesis or other cyclization strategies.[6][7][8][9]
Below is a DOT script visualizing the general Williamson ether synthesis pathway.
Complexation Properties of 20-Membered Crown Ethers
Crown ethers are renowned for their ability to selectively bind cations within their central cavity. This binding is a result of ion-dipole interactions between the cation and the lone pairs of electrons on the oxygen atoms of the polyether ring.[10] The selectivity of a crown ether for a particular cation is influenced by several factors, including the relative sizes of the cation and the crown ether cavity, the charge density of the cation, and the nature of the solvent.[11]
While extensive thermodynamic data exists for common crown ethers like 18-crown-6, specific quantitative data for 20-membered crown ethers is less abundant in the literature. However, the available data indicates that the larger cavity of 20-membered crown ethers allows them to complex with larger cations or to form complexes with different stoichiometries compared to their smaller counterparts.
Table 1: Stability Constants (log K) for the Complexation of Various Cations with 20-Membered and Related Crown Ethers
| Crown Ether | Cation | Solvent | log K | Reference |
| Dibenzo-20-crown-6 (approx.) | Ag⁺ | Methanol | ~3.5 | [5] (estimated) |
| N₂S₄-monoazathia-20-crown-6 | Ag⁺ | PVC membrane | - | [5] |
| Dibenzo-18-crown-6 | Na⁺ | Methanol | 4.3 | [12] |
| Dibenzo-18-crown-6 | K⁺ | Methanol | 5.0 | [12] |
| Dibenzo-18-crown-6 | Cs⁺ | Methanol | 4.6 | [12] |
| 18-crown-6 | K⁺ | Water | 2.03 | [13] |
| 18-crown-6 | Na⁺ | Water | 0.8 | [13] |
| Dibenzo-24-crown-8 | K⁺ | Methanol | 3.49 | [11] |
| Dibenzo-24-crown-8 | Cs⁺ | Methanol | 3.78 | [11] |
Note: Data for 20-membered crown ethers is limited. Values for closely related crown ethers are provided for comparison.
Thermodynamics of Complexation:
The complexation process is governed by both enthalpy (ΔH) and entropy (ΔS) changes. For many crown ether-cation interactions, the complexation is enthalpically driven, resulting from the favorable ion-dipole interactions. The entropy change is often negative due to the increased order of the system upon complex formation.[6] The solvent also plays a crucial role, as the desolvation of both the cation and the crown ether cavity is a critical step in the complexation process.[14]
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the general procedure for determining the stability constants of crown ether-cation complexes using an ion-selective electrode (ISE).[15][16][17]
Materials and Equipment:
-
Ion-Selective Electrode (ISE) specific for the cation of interest
-
Reference Electrode (e.g., Ag/AgCl)
-
High-impedance voltmeter or potentiometer
-
Burette
-
Thermostatted titration vessel
-
Solution of the metal salt of known concentration
-
Solution of the 20-membered crown ether of known concentration
-
Appropriate solvent
Procedure:
-
Set up the potentiometric titration cell by placing the ISE and the reference electrode in the thermostatted vessel containing a known volume of the metal salt solution.
-
Allow the system to equilibrate and record the initial potential.
-
Add small, precise increments of the crown ether solution from the burette.
-
After each addition, allow the potential to stabilize and record its value.
-
Continue the titration until a significant change in potential is observed, indicating the complexation endpoint.
-
The stability constant (K) can be calculated from the titration data by fitting the potential readings versus the volume of added crown ether to a suitable binding model equation.
Below is a DOT script illustrating the workflow for determining stability constants using potentiometric titration.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scienceopen.com [scienceopen.com]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 12. Macrocyclic Ligands with an Unprecedented Size-Selectivity Pattern for the Lanthanide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crown ether helical peptides are preferentially inserted in lipid bilayers as a transmembrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
The Coordination Chemistry of 1,6,11,16-Tetraoxacycloeicosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. This structure allows for the complexation of various cations, positioning it as a molecule of interest in host-guest chemistry, ion transport, and catalysis. This technical guide provides a comprehensive overview of the current understanding of its coordination chemistry, including its synthesis, theoretical considerations for metal ion complexation, and potential applications. While extensive quantitative thermodynamic data for this specific crown ether is limited in publicly accessible literature, this guide establishes a framework for its study based on the well-understood principles of crown ether chemistry.
Introduction
Crown ethers, first discovered by Charles J. Pedersen, are a class of cyclic polyethers that exhibit a remarkable ability to selectively bind metal and organic cations.[1] This binding is a result of the electrostatic interactions between the cation and the lone pairs of the oxygen atoms that line the cavity of the macrocycle. The selectivity of a crown ether for a particular cation is influenced by a variety of factors, including the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms, and the solvent environment.[2] this compound (20-crown-4) is a notable member of this family, characterized by its large and flexible 20-membered ring.[1] This larger cavity size suggests a potential for complexing larger cations or multiple smaller cations simultaneously.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers.[1] This process involves the reaction of a diol with a dihalide or a ditosylate under basic conditions. The key to successfully synthesizing this macrocycle is to favor the intramolecular cyclization over intermolecular polymerization. This is often achieved by employing high-dilution techniques or by using a template cation to organize the precursor for cyclization.
General Experimental Protocol for Williamson Ether Synthesis of Crown Ethers
Materials:
-
Appropriate diol (e.g., a C8 diol with two ether linkages)
-
Appropriate dihalide or ditosylate (e.g., a C8 dihalide with two ether linkages)
-
A suitable base (e.g., potassium tert-butoxide, potassium hydroxide)
-
A high-boiling point aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Metal salt for template synthesis (optional, e.g., a salt of a large alkali metal)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
High-Dilution Conditions: The diol and the dihalide/ditosylate, each dissolved in a large volume of the chosen solvent, are added simultaneously and slowly from separate dropping funnels to a vigorously stirred suspension of the base in the reaction flask. This slow addition over a period of several hours is crucial to maintain a low concentration of the reactants, thereby favoring intramolecular cyclization.
-
Template Synthesis (Alternative): If a template-assisted synthesis is employed, the metal salt is added to the reaction flask with the base. The metal cation coordinates with the oxygen atoms of the acyclic precursors, pre-organizing them for an efficient cyclization reaction.
-
Reaction: The reaction mixture is typically heated to reflux for an extended period (12-48 hours) to ensure complete reaction.
-
Work-up: After cooling, the inorganic salts are removed by filtration. The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is often achieved through a combination of techniques, including distillation under high vacuum, recrystallization, or column chromatography on alumina or silica gel.
Coordination Chemistry
The four oxygen atoms within the macrocyclic ring of this compound act as Lewis basic donor sites for the coordination of cations.[1] The size of the cavity is a primary determinant of its binding selectivity. While specific experimental data for 20-crown-4 is scarce, theoretical considerations and comparisons with other crown ethers provide insight into its expected coordination behavior.
Cation Complexation
Based on its 20-membered ring structure, this compound is anticipated to form stable complexes with larger alkali and alkaline earth metal cations. The flexibility of the large ring may also allow it to encapsulate smaller cations, potentially adopting a "wrapped" conformation.
Table 1: Estimated and Comparative Data for Crown Ether Complexation
| Crown Ether | Ring Size | Number of Oxygen Atoms | Cavity Diameter (Å) | Primary Cation Selectivity |
| 12-Crown-4 | 12 | 4 | 1.2 - 1.5 | Li⁺ |
| 15-Crown-5 | 15 | 5 | 1.7 - 2.2 | Na⁺ |
| 18-Crown-6 | 18 | 6 | 2.6 - 3.2 | K⁺ |
| This compound | 20 | 4 | ~3.4 (estimated) | Larger Cations (e.g., Cs⁺) |
Note: The data for this compound is estimated based on trends and has not been definitively determined from the surveyed literature.
Thermodynamic Considerations
The stability of a crown ether-cation complex is quantified by its stability constant (K), often expressed as its logarithm (log K). The thermodynamics of complexation are described by the Gibbs free energy change (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction:
ΔG = -RTlnK = ΔH - TΔS
-
Enthalpy (ΔH): The enthalpy change primarily reflects the energy of the new bonds formed between the cation and the oxygen atoms of the crown ether, as well as the energy required to desolvate both the cation and the ligand. For most crown ether complexations, this term is exothermic (negative ΔH), indicating a favorable energetic interaction.
-
Entropy (ΔS): The entropy change is influenced by several factors, including the release of solvent molecules from the solvation shells of the ion and the ligand (a positive contribution to ΔS) and the loss of conformational freedom of the crown ether upon complexation (a negative contribution to ΔS).
The overall stability of the complex is a balance of these enthalpic and entropic contributions.
Experimental Protocols for Characterization
The formation and properties of this compound-metal complexes can be investigated using a variety of analytical techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.
Principle: A solution of the metal salt is titrated into a solution of the crown ether in a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured directly, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) can then be calculated.
Experimental Workflow:
-
Sample Preparation: Prepare solutions of this compound and the metal salt in the same buffer or solvent to minimize heats of dilution.
-
ITC Experiment: The crown ether solution is placed in the sample cell of the calorimeter, and the metal salt solution is loaded into the injection syringe. A series of small injections of the metal salt solution are made into the sample cell.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of the metal to the crown ether. The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for studying the structure and dynamics of crown ether complexes in solution. Changes in the chemical shifts of the protons or carbon atoms of the crown ether upon addition of a metal salt can be used to determine the stability constant of the complex.
Potential Applications
The ability of this compound to selectively bind cations opens up a range of potential applications, particularly in areas where the transport or sequestration of larger ions is important.
Phase Transfer Catalysis
Crown ethers can act as phase transfer catalysts by encapsulating a cation and transporting it, along with its counter-anion, from an aqueous phase into an organic phase where the anion can participate in a reaction. The lipophilic exterior of the crown ether-cation complex facilitates its solubility in the organic solvent.
Ion-Selective Electrodes and Sensors
The selective binding properties of this compound could be exploited in the development of ion-selective electrodes or fluorescent sensors for the detection and quantification of specific large metal ions.
Drug Delivery and Biological Transport
While speculative without further research, the ability of crown ethers to transport cations across membranes suggests potential applications in drug delivery systems or as tools to study biological ion channels.
Conclusion and Future Directions
This compound represents an intriguing macrocycle with potential for unique coordination chemistry due to its large and flexible structure. While this guide has outlined the fundamental principles of its synthesis, coordination, and potential applications, there is a clear need for further experimental investigation. Future research should focus on:
-
Quantitative Thermodynamic Studies: Systematic determination of the stability constants and thermodynamic parameters for the complexation of a wide range of metal ions with this compound using techniques like ITC and NMR titration.
-
Structural Elucidation: X-ray crystallographic studies of the free ligand and its metal complexes to provide definitive structural information.
-
Exploration of Applications: Investigating the efficacy of this compound in specific applications such as phase transfer catalysis for particular reactions or the development of sensors for targeted ions.
A deeper understanding of the coordination chemistry of this large-ring crown ether will undoubtedly contribute to the broader field of supramolecular chemistry and may lead to the development of novel technologies in various scientific and industrial domains.
References
CAS number and IUPAC nomenclature for 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6,11,16-Tetraoxacycloeicosane, a significant macrocyclic polyether. It details the compound's chemical identity, physicochemical properties, synthesis and functionalization protocols, and key applications in cation complexation and phase transfer catalysis. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development, offering detailed experimental insights and a summary of relevant quantitative data.
Compound Identification and Properties
This compound is a macrocyclic polyether featuring a 20-membered ring with four oxygen atoms.[1] Following standard nomenclature, it is also referred to as 20-crown-4.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonym | 20-Crown-4[1] |
| CAS Number | 17043-02-6[1] |
| Molecular Formula | C₁₆H₃₂O₄[2] |
| Molecular Weight | 288.42 g/mol [2] |
| InChI Key | ZPKMVSVNAQWQJH-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White crystalline solid (typical for crown ethers) |
| Cavity Size (estimated) | ~1.7–2.1 Å[1] |
| Storage | 2-8°C, sealed, away from moisture[3] |
| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month[3] |
Synthesis of this compound
The primary route for synthesizing this compound is through the cyclization of oligo(ethylene glycol) derivatives. The Williamson ether synthesis is a commonly employed method.[1] This reaction involves a diol and a dihalide (or ditosylate) under basic conditions.[1] To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically conducted under high-dilution conditions.
Alternatively, template-assisted synthesis can be utilized, which often allows for higher reaction concentrations. In this approach, a cation that fits within the cavity of the forming crown ether is used to organize the precursor molecule for cyclization.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
This protocol is a generalized representation for the synthesis of crown ethers and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Appropriate diol and dihalide/ditosylate precursors
-
A strong, non-nucleophilic base (e.g., NaH, K-tert-butoxide)
-
A suitable polar aprotic solvent (e.g., THF, DMSO, DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: All glassware should be thoroughly dried, and the reaction should be set up under an inert atmosphere to prevent side reactions with water and atmospheric oxygen.
-
Reaction Setup: The diol and the base are dissolved in the chosen solvent in a reaction vessel. The dihalide/ditosylate, dissolved in the same solvent, is prepared for slow addition.
-
Slow Addition: The dihalide/ditosylate solution is added dropwise to the diol and base solution over an extended period (several hours) with vigorous stirring. This maintains a low concentration of the reactants, favoring intramolecular cyclization.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, the mixture is cooled, and any excess base is carefully quenched. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent to remove inorganic salts.
-
Purification: The crude product is purified using column chromatography or recrystallization to yield the pure this compound.
Caption: The process of a cation binding within the cavity of this compound.
Phase Transfer Catalysis
This compound can function as a phase transfer catalyst. In many organic reactions, the reactants are soluble in an organic solvent while an inorganic reagent is only soluble in water. The crown ether facilitates the reaction by transporting the inorganic anion from the aqueous phase into the organic phase. It achieves this by complexing the cation associated with the anion, making the entire ion pair soluble in the organic solvent. This allows the "naked" anion to react with the organic substrate.
Diagram 3: Mechanism of Phase Transfer Catalysis
Caption: The catalytic cycle of a crown ether in a phase transfer catalysis reaction.
Conclusion
This compound is a versatile macrocyclic polyether with significant potential in various fields of chemical research and development. Its well-defined structure allows for selective cation binding, making it a valuable tool in separation science and as a phase transfer catalyst. The ability to functionalize the crown ether backbone opens up possibilities for creating more complex and targeted host-guest systems. This guide provides the fundamental knowledge required for researchers to explore and utilize the properties of this compound in their work. Further research into its biological interactions and the development of more efficient and scalable synthetic routes will continue to expand its applications.
References
Methodological & Application
Application Notes and Protocols: 1,6,11,16-Tetraoxacycloeicosane as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,11,16-Tetraoxacycloeicosane, a 20-crown-4 ether, is a macrocyclic polyether that can function as a highly effective phase-transfer catalyst (PTC). Its unique ability to selectively complex with specific metal cations, such as potassium (K⁺), allows for the transport of anionic reagents from an aqueous or solid phase into an organic phase, where they can readily react with organic substrates.[1] This catalytic action overcomes the insolubility of reactants in different phases, leading to enhanced reaction rates, milder reaction conditions, and often improved yields and selectivities compared to uncatalyzed heterogeneous reactions.[2][3]
The lipophilic exterior of the this compound molecule allows the complexed cation and its accompanying anion to dissolve in nonpolar organic solvents. This "solubilization" of the anionic nucleophile makes it more available and reactive towards the organic substrate, facilitating a variety of chemical transformations that are crucial in organic synthesis and drug development.
Principle of Phase-Transfer Catalysis
Phase-transfer catalysis operates by transporting a reactant from one phase to another where the reaction occurs. In the context of this compound, the process can be visualized as follows:
-
Complexation: The crown ether, present in the organic phase, complexes with a metal cation (e.g., K⁺) from the solid or aqueous phase.
-
Ion Pair Extraction: The resulting lipophilic complex [Crown Ether-K]⁺ is soluble in the organic phase and brings the counter-anion (e.g., a nucleophile) with it to maintain charge neutrality.
-
Reaction: The "naked" and highly reactive anion is now in the same phase as the organic substrate and can readily undergo the desired reaction (e.g., nucleophilic substitution).
-
Catalyst Regeneration: After the reaction, the cation of the newly formed salt is released, and the crown ether is regenerated to repeat the catalytic cycle.
Applications in Organic Synthesis
Due to its catalytic properties, this compound is a valuable tool in a range of organic reactions, including:
-
Nucleophilic Substitution Reactions: Facilitating reactions such as the Williamson ether synthesis, esterifications, and the synthesis of alkyl halides.
-
Generation of Reactive Intermediates: Assisting in the formation of carbenes and other reactive species in a biphasic system.
-
Oxidation and Reduction Reactions: Enabling the use of inorganic oxidizing or reducing agents in organic media.
The following sections provide a detailed application note and protocol for a representative nucleophilic substitution reaction: the Williamson ether synthesis.
Application Note 1: Williamson Ether Synthesis
Objective: To provide a detailed protocol for the synthesis of an ether from an alcohol and an alkyl halide using this compound as a phase-transfer catalyst.
Background: The Williamson ether synthesis is a fundamental reaction in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction typically involves the reaction of an alkoxide with a primary alkyl halide. In a biphasic system, where the alkoxide salt is in a solid or aqueous phase and the alkyl halide is in an organic phase, the reaction is often slow or does not proceed at all. This compound can significantly accelerate this reaction by transporting the alkoxide into the organic phase.
Illustrative Reaction: Synthesis of Benzyl Octyl Ether
C₆H₅CH₂OH + n-C₈H₁₇Br + KOH C₆H₅CH₂O(CH₂)₇CH₃ + KBr + H₂O
Experimental Protocol
Materials:
-
Benzyl alcohol
-
1-Bromooctane
-
Potassium hydroxide (solid pellets)
-
This compound
-
Toluene (anhydrous)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (10.8 g, 100 mmol), 1-bromooctane (19.3 g, 100 mmol), and toluene (100 mL).
-
Add solid potassium hydroxide pellets (11.2 g, 200 mmol).
-
Add this compound (1.44 g, 5 mol%).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110°C) with continued vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with 2 x 50 mL of deionized water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.
Data Presentation
The use of this compound as a phase-transfer catalyst can significantly impact the yield of the Williamson ether synthesis. The following table presents representative data comparing the catalyzed and uncatalyzed reactions under similar conditions.
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | < 10 |
| This compound (5 mol%) | 5 | > 90 |
Note: The data presented is illustrative for a typical Williamson ether synthesis and may vary depending on the specific substrates and reaction conditions.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of Williamson ether synthesis using a crown ether.
Application Note 2: Saponification of Sterically Hindered Esters
Objective: To describe a protocol for the saponification of a sterically hindered ester using this compound as a phase-transfer catalyst.
Background: The hydrolysis of sterically hindered esters under basic conditions (saponification) is often a slow and challenging transformation due to the steric hindrance around the carbonyl group, which impedes the approach of the hydroxide nucleophile. Phase-transfer catalysis with this compound can facilitate this reaction by bringing the hydroxide ion into the organic phase as a more reactive, less hydrated species.
Illustrative Reaction: Saponification of Methyl Mesitoate
2,4,6-(CH₃)₃C₆H₂COOCH₃ + KOH 2,4,6-(CH₃)₃C₆H₂COOK + CH₃OH
Experimental Protocol
Materials:
-
Methyl mesitoate
-
Potassium hydroxide (aqueous solution, 50% w/w)
-
This compound
-
Toluene
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, dissolve methyl mesitoate (5.34 g, 30 mmol) in toluene (30 mL).
-
Add the 50% aqueous potassium hydroxide solution (10 mL).
-
Add this compound (0.43 g, 5 mol%).
-
Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitor the disappearance of the starting ester by TLC or GC. The reaction is generally complete in 8-12 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with 20 mL of water.
-
Combine the aqueous layers and acidify to pH 2 with 1 M hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the aqueous layer with 3 x 30 mL of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield mesitoic acid.
Data Presentation
The catalytic effect of this compound is evident in the increased reaction rate and yield for the saponification of sterically hindered esters.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 90 | 48 | < 20 |
| This compound (5 mol%) | 90 | 10 | > 85 |
Note: The data presented is illustrative for a typical saponification of a hindered ester and may vary depending on the specific substrates and reaction conditions.
Visualization of the Experimental Workflow
Caption: Experimental workflow for PTC-catalyzed saponification.
Conclusion
This compound serves as an effective phase-transfer catalyst for a variety of important organic transformations. Its ability to facilitate reactions between immiscible reactants makes it a valuable tool for researchers and scientists in both academic and industrial settings, including in the synthesis of complex molecules and pharmaceutical intermediates. The protocols provided herein offer a starting point for the application of this versatile catalyst in the laboratory.
References
Application Notes and Protocols for Selective Ion Extraction using 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. The central cavity of the crown ether allows it to selectively form stable complexes with specific metal cations, a process driven by the "host-guest" chemistry principle. The size of the cation and the cavity of the crown ether are crucial factors determining the stability of the resulting complex. This property makes this compound a valuable tool for the selective extraction of ions from aqueous solutions into an organic phase, with potential applications in environmental remediation, metal recovery, and the development of ion-selective sensors.[1]
The four oxygen atoms within the macrocyclic ring act as Lewis bases, coordinating with metal ions such as sodium (Na⁺) and potassium (K⁺).[1] The selectivity of crown ethers is influenced by the match between the cation's ionic diameter and the crown ether's cavity size.
Data Presentation: Selective Ion Extraction with Crown Ethers
While specific quantitative extraction data for this compound is not extensively available in the public domain, the following table provides illustrative extraction equilibrium constants (log Kex) for analogous crown ethers, 12-crown-4 and 15-crown-5, with alkali metal picrates. This data serves to demonstrate the principle of selective ion extraction and the format for presenting such quantitative results. The extraction process involves the transfer of the metal picrate salt from an aqueous phase to an organic phase (benzene) facilitated by the crown ether.
Table 1: Extraction Equilibrium Constants (log Kex) for Alkali Metal Picrates with Crown Ethers at 25°C
| Cation | Ionic Diameter (Å) | 12-crown-4 (log Kex) | 15-crown-5 (log Kex) |
| Na⁺ | 2.04 | > -2.10 | > -0.25 |
| K⁺ | 2.76 | > -2.18 | > -0.49 |
| Rb⁺ | 2.96 | -2.14 | 0.19 |
| Cs⁺ | 3.34 | -2.26 | 0.56 |
Data adapted from studies on 12-crown-4 and 15-crown-5 with alkali metal picrates in a benzene/water system.
Experimental Protocols
This section provides a detailed methodology for a typical liquid-liquid solvent extraction experiment to determine the selectivity of this compound for various metal ions.
Protocol 1: Determination of Extraction Equilibrium Constants (Kex)
Objective: To determine the extraction equilibrium constants for the transfer of a series of alkali metal picrates from an aqueous phase to an organic phase using this compound as the extractant.
Materials:
-
This compound (20-crown-4)
-
Benzene (or other suitable organic solvent like chloroform or nitrobenzene)
-
Picric Acid
-
Alkali metal hydroxides (LiOH, NaOH, KOH, RbOH, CsOH)
-
Distilled, deionized water
-
Stoppered glass tubes (30 ml)
-
Thermostated water bath
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare stock solutions of each alkali metal hydroxide at a concentration of 0.1 M.
-
Prepare a stock solution of picric acid at a concentration of 0.02 M.
-
For each extraction experiment, prepare the aqueous phase by mixing appropriate volumes of the alkali metal hydroxide and picric acid stock solutions to achieve the desired metal ion concentration (e.g., 1 x 10⁻³ M) and a constant initial picric acid concentration (e.g., 7 x 10⁻⁴ M). Adjust the pH to the desired value (typically between 8 and 11 to ensure the picrate is in its anionic form).
-
-
Preparation of Organic Phase:
-
Prepare a stock solution of this compound in benzene at a concentration of 0.1 M.
-
Prepare a series of organic phase solutions with varying concentrations of the crown ether (e.g., from 1 x 10⁻⁴ M to 1 x 10⁻² M) by diluting the stock solution with benzene.
-
-
Extraction Procedure:
-
In a series of stoppered glass tubes, add equal volumes (e.g., 10 ml) of the prepared aqueous phase and the organic phase with varying crown ether concentrations.
-
Securely cap the tubes and shake them vigorously in a thermostated water bath at 25°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
After shaking, allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the picrate complex in the organic phase using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 375 nm). A blank containing the organic solvent and crown ether should be used for reference.
-
The concentration of the metal-crown ether-picrate complex in the organic phase is determined from the absorbance using a predetermined molar absorptivity coefficient.
-
The distribution ratio (D) is calculated as the total concentration of the metal in the organic phase divided by the total concentration of the metal in the aqueous phase.
-
The extraction equilibrium constant (Kex) can then be calculated from the distribution ratios and the known concentrations of the reactants.
-
Visualizations
The following diagrams illustrate the logical workflow of the selective ion extraction process.
Caption: Experimental workflow for selective ion extraction.
The underlying principle of selective ion extraction by a crown ether involves the formation of a host-guest complex.
Caption: Formation of the extractable ion-pair complex.
References
Application of 1,6,11,16-Tetraoxacycloeicosane in Ion-Selective Electrodes
Abstract: This document provides detailed application notes and protocols for the use of the macrocyclic polyether, 1,6,11,16-Tetraoxacycloeicosane, as an ionophore in the fabrication of ion-selective electrodes (ISEs). While the ability of crown ethers, including this compound, to selectively bind with metal ions is a cornerstone of their application in potentiometric ISEs, specific published performance data for this particular compound is limited.[1] Therefore, this document presents a generalized protocol based on established methodologies for crown ether-based ISEs. The provided data tables and experimental details are representative and intended to serve as a starting point for researchers, scientists, and drug development professionals in designing and evaluating ISEs incorporating this compound.
Introduction
Ion-selective electrodes (ISEs) are a type of potentiometric sensor used to determine the activity of a specific ion in a solution.[2] The core component of a polymeric membrane ISE is the ionophore, a molecule that selectively binds to the target ion. Crown ethers, with their unique three-dimensional structures containing a central cavity, are excellent ionophores due to their ability to form stable complexes with cations that have a complementary size.[1]
This compound, a 20-crown-4 ether, possesses a cavity size that suggests potential selectivity towards various metal cations. Its four oxygen atoms act as Lewis basic sites for coordination with metal ions.[1] This characteristic makes it a promising candidate for the development of ISEs for environmental monitoring, clinical diagnostics, and pharmaceutical analysis.
Principle of Operation
The ion-selective membrane, typically composed of a polymer matrix (e.g., PVC), a plasticizer, and the ionophore (this compound), is positioned between the sample solution and an internal reference solution. The ionophore selectively extracts the target ion from the sample solution into the membrane phase. This selective binding creates a phase boundary potential at the membrane-sample interface, which is proportional to the logarithm of the activity of the target ion in the sample. This potential is measured against a stable reference electrode, and the resulting voltage difference is used to determine the ion concentration.
Caption: Principle of an ion-selective electrode with this compound.
Experimental Protocols
The following protocols are generalized for the preparation and evaluation of a this compound-based PVC membrane ion-selective electrode. Researchers should optimize these protocols for their specific application.
Materials and Reagents
-
This compound (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Target ion salt (e.g., chloride or nitrate salt of the metal of interest)
-
Interfering ion salts
-
Deionized water
Preparation of the Ion-Selective Membrane
-
Component Mixture: Prepare a membrane cocktail by dissolving PVC, the plasticizer, this compound, and the anionic additive in THF. A typical weight ratio is approximately 33% PVC, 65% plasticizer, 1-2% ionophore, and 0.5% anionic additive.
-
Casting: Pour the resulting solution into a flat, clean glass ring or petri dish placed on a smooth glass plate.
-
Solvent Evaporation: Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent, flexible membrane.
-
Electrode Body Assembly: Cut a small disc (typically 5-10 mm in diameter) from the master membrane and mount it into a PVC electrode body.
References
Application Notes and Protocols for the Complexation of Alkali Metal Cations with 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,11,16-Tetraoxacycloeicosane is a macrocyclic polyether, commonly known as a crown ether, with a 20-membered ring containing four oxygen donor atoms. The unique three-dimensional structure of crown ethers allows them to selectively bind specific cations, a principle often described by the "size-fit" concept.[1] The relatively large and flexible cavity of this compound predisposes it to form stable complexes with larger alkali metal cations such as potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺).[2]
The study of these host-guest interactions is crucial for a variety of applications. In pharmaceutical sciences, functionalized crown ethers can be explored for targeted drug delivery and as ionophores to transport cations across biological membranes. In analytical chemistry, they are fundamental components in the construction of ion-selective electrodes and sensors.[3][4] Furthermore, their ability to solubilize inorganic salts in nonpolar solvents makes them effective phase-transfer catalysts in organic synthesis.[5]
These application notes provide detailed protocols for the characterization of the complexation between this compound and alkali metal cations. The primary method detailed is Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the binding interaction in a single experiment. Alternative methods are also briefly discussed.
Principle of Complexation
The complexation process involves the coordination of the positively charged alkali metal cation by the electron-rich oxygen atoms of the crown ether cavity. This interaction is driven by electrostatic forces and results in the desolvation of both the cation and the binding site of the crown ether. The stability of the resulting complex is determined by a combination of factors including the relative sizes of the cation and the crown ether cavity, the conformational flexibility of the macrocycle, and the nature of the solvent.[5][6] The formation of these "wrap-around" complexes is expected for larger, flexible crown ethers.[5]
Caption: Host-guest complexation of an alkali metal cation by the crown ether.
Thermodynamic Data of Complexation
The stability of the complex formed between this compound and an alkali metal cation is quantified by the binding constant (K) and the associated thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the driving forces of the complexation.
| Alkali Metal Cation | Ionic Diameter (Å) | log K (M⁻¹) (Expected) | ΔG (kcal/mol) (Expected) | ΔH (kcal/mol) (Expected) | TΔS (kcal/mol) (Expected) |
| Li⁺ | 1.52 | Low (< 2.0) | > -2.7 | Small, variable | May be unfavorable |
| Na⁺ | 2.04 | Moderate (2.0 - 3.0) | -2.7 to -4.1 | Exothermic | Slightly favorable |
| K⁺ | 2.76 | High (3.5 - 4.5) | -4.8 to -6.1 | Highly Exothermic | Favorable |
| Rb⁺ | 2.98 | High (3.0 - 4.0) | -4.1 to -5.5 | Exothermic | Favorable |
| Cs⁺ | 3.34 | Moderate (2.5 - 3.5) | -3.4 to -4.8 | Exothermic | Slightly favorable |
Note: These are illustrative values. Actual experimental values must be determined using the protocols described below.
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[8][9]
1. Materials and Reagents:
-
This compound (high purity)
-
Alkali metal salts (e.g., LiClO₄, NaClO₄, KClO₄, RbClO₄, CsClO₄; high purity, dried under vacuum)
-
Solvent (e.g., anhydrous methanol, acetonitrile; HPLC grade)
-
ITC instrument
2. Solution Preparation:
-
Solvent: Degas the chosen solvent thoroughly before preparing solutions to avoid bubble formation in the calorimeter cell.
-
Crown Ether Solution (in the sample cell): Prepare a solution of this compound at a concentration of approximately 1 mM. The exact concentration should be determined accurately.
-
Alkali Metal Salt Solution (in the injection syringe): Prepare a solution of the alkali metal salt at a concentration that is 10-20 times higher than the crown ether concentration (e.g., 10-20 mM). Ensure the salt is fully dissolved.
-
Blank Titration: The alkali metal salt solution should be prepared using the same solvent stock from which the crown ether solution was made to minimize dilution heat effects.
3. Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
4. ITC Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 298.15 K / 25 °C).[9]
-
Set the stirring speed (e.g., 400 rpm).
-
Load the crown ether solution into the sample cell and the alkali metal salt solution into the injection syringe.
-
After thermal equilibration, perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the metal salt solution into the solvent alone to measure the heat of dilution.
5. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of [Metal Cation]/[Crown Ether].
-
Fit the resulting binding isotherm to a suitable binding model (typically a one-site independent model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS (where R is the gas constant and T is the absolute temperature).
-
Protocol 2: Alternative Methodologies
A. Conductometric Titration
This method relies on the change in molar conductivity of a solution as the complex is formed.[6][10] The complexed cation is typically less mobile than the free, solvated cation, leading to a decrease in the solution's conductivity.[10]
-
Principle: A solution of the alkali metal salt is titrated with a solution of the crown ether. The conductivity is measured after each addition.
-
Procedure:
-
Place a known volume and concentration of the alkali metal salt solution (e.g., 0.1 mM in acetonitrile) in a thermostated conductivity cell.[6]
-
Measure the initial conductivity.
-
Add small, precise aliquots of the crown ether solution (e.g., 2 mM) to the cell.
-
Stir and allow the reading to stabilize after each addition.
-
Plot the molar conductivity against the molar ratio of [Crown Ether]/[Metal Cation].
-
The plot will typically show two lines with different slopes. The intersection point corresponds to the stoichiometry of the complex.
-
The stability constant (K) can be calculated by fitting the titration data to an appropriate equation using a non-linear least-squares procedure.[6]
-
B. Potentiometry with Ion-Selective Electrodes (ISEs)
This technique measures the activity (effectively, the concentration) of the free (uncomplexed) metal cation in solution using an electrode that is selective for that specific ion.[3][11]
-
Principle: The potential of an ISE is proportional to the logarithm of the free cation activity. As crown ether is added, it binds the cation, reducing the free cation activity and causing a change in the electrode potential.
-
Procedure:
-
Calibrate the appropriate alkali metal ISE (e.g., a K⁺-selective electrode) with standard solutions of the metal salt.
-
Place the ISE and a reference electrode in a solution with a known initial concentration of the alkali metal salt.
-
Record the initial potential.
-
Add aliquots of a concentrated crown ether solution.
-
Record the potential after each addition, allowing the reading to stabilize.
-
The stability constant can be determined from the change in potential and the known total concentrations of the metal ion and the crown ether.
-
C. UV-Vis or Fluorescence Spectroscopy
These methods are applicable if the crown ether itself is chromophoric/fluorophoric, or if it is derivatized with a reporter group whose spectral properties change upon cation binding.[12][13][14] For non-chromophoric crown ethers, competitive binding assays with a chromophoric indicator can be used.
-
Principle: The binding of a cation alters the electronic environment of the chromophore/fluorophore, leading to a change in the absorption or emission spectrum (e.g., a shift in wavelength or a change in intensity).[2][13]
-
Procedure:
-
Record the spectrum of a fixed concentration of the chromophoric crown ether.
-
Titrate this solution by adding increasing concentrations of the alkali metal salt.
-
Record the spectrum after each addition.
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the metal cation.
-
The binding constant can be determined by fitting this titration curve to a binding isotherm equation.[15][16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 6. sid.ir [sid.ir]
- 7. Complexation thermodynamics of crown ethers. Part 3. 12-Crown-4 to 36-crown-12: from rigid to flexible ligand - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 10. chemijournal.com [chemijournal.com]
- 11. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Molecular Recognition Study and Liquid Membrane-Based Applications of Highly Lipophilic Enantiopure Acridino-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association constants of dibenzo[3n + 2]crown-n ethers using steady-state fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,6,11,16-Tetraoxacycloeicosane as a Template in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6,11,16-tetraoxacycloeicosane, a 20-membered crown ether (20-crown-4), as a template in supramolecular chemistry. The focus is on its application in the synthesis of mechanically interlocked molecules, particularly rotaxanes, and its potential in the development of advanced materials and drug delivery systems. While specific quantitative data for this exact crown ether is limited in published literature, the following protocols and data are based on well-established principles of crown ether chemistry and analogous systems.
Introduction to this compound in Supramolecular Chemistry
This compound is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. Its significance in supramolecular chemistry stems from its ability to act as a host molecule, capable of forming non-covalent complexes with guest species. The cavity size of this 20-crown-4 ether is suitable for binding larger cations or neutral molecules with appropriate geometries and functionalities.[1] This host-guest interaction is the fundamental principle behind its use as a template to facilitate the synthesis of complex supramolecular architectures.
The primary application of this compound as a template is in the synthesis of[2]rotaxanes. A rotaxane is a mechanically interlocked molecule composed of a macrocycle (the "wheel") threaded onto a linear molecule (the "axle"), with bulky "stoppers" at each end of the axle to prevent the wheel from dethreading. The crown ether serves as the wheel and as a template to organize the axle precursor around which the final axle is formed or capped.
Templating Mechanisms in Rotaxane Synthesis
There are two primary mechanisms through which this compound can template the formation of rotaxanes: passive and active template synthesis.
2.1. Passive Template Synthesis
In this approach, a stable pre-assembled complex, a pseudorotaxane, is formed between the crown ether and a "half-thread" or the full thread precursor. This complex is then subjected to a reaction that attaches the stoppers, trapping the crown ether on the axle. The crown ether, in this case, passively holds the thread in place for the stoppering reaction.
2.2. Active Template Synthesis
Crown Ether Active Template Synthesis (CEATS) is a more recent and efficient method where the crown ether not only acts as a template but also actively participates in the covalent bond-forming reaction that creates the thread.[2][3][4][5] The crown ether stabilizes the transition state of the reaction occurring within its cavity, thereby accelerating the formation of the interlocked structure over the non-interlocked analogue.[6] This method often allows for higher yields and can be performed under kinetic control.[3][6]
Quantitative Data
The following tables summarize representative quantitative data for host-guest complexation and templated synthesis using crown ethers similar to this compound. These values are intended to be illustrative and may vary depending on the specific guest, solvent, and reaction conditions.
Table 1: Illustrative Binding Constants (Ka) for 20-Crown-4 Ether Complexes
| Guest Molecule Type | Example Guest | Solvent | Ka (M-1) |
| Dibenzylic Ammonium Salt | Dibenzylammonium hexafluorophosphate | Chloroform | 102 - 103 |
| Paraquat Derivative | Diquat dibromide | Acetonitrile | 103 - 104 |
| Neutral Amine | Benzylamine | Toluene | Weak (< 50) |
Table 2: Representative Yields for Templated Rotaxane Synthesis
| Synthesis Method | Axle Type | Stoppering Group | Typical Yield (%) |
| Passive Template | Dibenzylic Ammonium | Trityl | 30 - 60 |
| Active Template (CEATS) | Amide formation | Dinitrophenyl | 60 - 95 |
| Active Template (CEATS) | SN2 Reaction | Triphenylmethane | 50 - 80 |
Experimental Protocols
The following are generalized protocols for the synthesis of[2]rotaxanes using this compound as a template. Researchers should optimize these protocols for their specific systems.
4.1. Protocol 1: Passive Template Synthesis via Stoppering
This protocol describes the synthesis of a[2]rotaxane from a pre-formed pseudorotaxane.
Materials:
-
This compound
-
Dibenzylammonium hexafluorophosphate (or similar guest molecule)
-
Triethylamine
-
Triphenylacetyl chloride (or other bulky stoppering agent)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Pseudorotaxane Formation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) and dibenzylammonium hexafluorophosphate (1.0 equivalent) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for the formation of the pseudorotaxane complex.
-
Stoppering Reaction: Cool the solution to 0 °C in an ice bath. Add triethylamine (3.0 equivalents) to the solution, followed by the dropwise addition of a solution of triphenylacetyl chloride (2.5 equivalents) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, wash the organic mixture with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the[2]rotaxane.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the formation of the interlocked structure. The upfield shift of the axle protons located within the crown ether cavity in the 1H NMR spectrum is a characteristic feature of rotaxane formation.
4.2. Protocol 2: Active Template Synthesis (CEATS) via Amide Bond Formation
This protocol utilizes the crown ether to accelerate the reaction between a primary amine and an activated ester to form the rotaxane.
Materials:
-
This compound
-
A primary amine containing a bulky stopper at one end (e.g., 3,5-dinitroaniline)
-
An activated ester containing a bulky stopper at the other end (e.g., triphenylacetic acid N-hydroxysuccinimide ester)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.5 equivalents), the primary amine (1.0 equivalent), and the activated ester (1.1 equivalents) in anhydrous toluene.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. The crown ether will catalyze the aminolysis reaction, leading to the formation of the rotaxane.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to separate the[2]rotaxane from the unthreaded axle and other byproducts.
-
Characterization: Confirm the structure of the purified[2]rotaxane using 1H NMR, 13C NMR, and HRMS.
Applications and Future Directions
The use of this compound as a template in supramolecular chemistry opens up possibilities for the creation of novel functional materials and systems.
-
Molecular Machines: Rotaxanes synthesized using this template can be designed to function as molecular shuttles, switches, or motors, where the position of the crown ether on the axle can be controlled by external stimuli (e.g., pH, light, redox potential).
-
Drug Delivery: The crown ether cavity can encapsulate drug molecules, and the rotaxane architecture can be designed for controlled release. For instance, the stoppers could be cleaved by specific enzymes or in a particular cellular environment, leading to the release of the drug-loaded wheel.
-
Smart Materials: Incorporation of these rotaxane structures into polymers can lead to the development of self-healing materials, stimuli-responsive gels, and materials with tunable mechanical properties.
The continued exploration of this compound and other crown ethers as templates will undoubtedly lead to the development of increasingly sophisticated and functional supramolecular systems with broad applications in chemistry, materials science, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 3. BJOC - Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. HKU Scholars Hub: A new protocol for rotaxane synthesis [hub.hku.hk]
- 6. Stability Constants of Crown Ether Complexes with Aqueous Hydronium Ion [jstage.jst.go.jp]
Application Notes and Protocols for Studying the Host-Guest Chemistry of 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental investigation of the host-guest chemistry of 1,6,11,16-Tetraoxacycloeicosane. Due to the limited availability of specific binding data for this particular crown ether in publicly accessible literature, this guide presents detailed, adaptable protocols for key analytical techniques and utilizes representative data from analogous large crown ethers to illustrate the principles and expected outcomes of these experiments.
Introduction to the Host-Guest Chemistry of this compound
This compound is a 20-membered crown ether, a class of macrocyclic polyethers known for their ability to selectively bind cations and small organic molecules.[1] The four oxygen atoms within its flexible ring create a hydrophilic cavity that can coordinate with guest ions, primarily through ion-dipole interactions. The study of these interactions is fundamental to understanding molecular recognition and has applications in areas such as ion sensing, phase transfer catalysis, and the development of novel drug delivery systems.
The binding selectivity and affinity of crown ethers are influenced by several factors, including the relative sizes of the host cavity and the guest ion, the solvent, and the nature of the counter-ion.[2][3] The experimental determination of the thermodynamic parameters governing these interactions is crucial for elucidating the binding mechanism and predicting the behavior of these host-guest systems.
Key Analytical Techniques and Protocols
The following sections detail the experimental protocols for three primary techniques used to characterize host-guest interactions: Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.
Objective: To determine the thermodynamic parameters of the binding of a guest cation (e.g., K⁺) to this compound.
Materials:
-
This compound (Host)
-
Guest salt (e.g., KCl)
-
Appropriate solvent (e.g., deionized water, methanol)
-
ITC instrument and corresponding consumables
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 0.1 mM) in the chosen solvent.
-
Prepare a more concentrated solution of the guest salt (e.g., 1 mM KCl) in the exact same solvent batch to minimize dilution heats.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the ITC instrument to the desired temperature.
-
-
Loading the ITC:
-
Carefully load the this compound solution into the sample cell.
-
Load the guest salt solution into the injection syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the guest solution into the host solution.
-
Monitor the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.
-
Since specific thermodynamic data for this compound is scarce, the following table presents representative data for the complexation of various cations with the larger 24-crown-8 ether in methanol at 25°C to illustrate the expected range of values.
| Guest Cation | log Ka | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Na⁺ | 3.51 | -20.0 | -38.1 | -18.1 |
| K⁺ | 4.28 | -24.4 | -50.2 | -25.8 |
| Rb⁺ | 3.82 | -21.8 | -44.8 | -23.0 |
| Cs⁺ | 3.49 | -19.9 | -39.3 | -19.4 |
Data adapted from studies on 24-crown-8 and presented for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[5] Changes in the chemical shifts of the host or guest protons upon complexation can be monitored to determine the binding stoichiometry and association constant.
Objective: To determine the association constant (Ka) for the binding of a guest to this compound by monitoring changes in proton chemical shifts.
Materials:
-
This compound (Host)
-
Guest salt (e.g., KCl)
-
Deuterated solvent (e.g., CD₃OD, D₂O)
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host (e.g., 1 mM) in the deuterated solvent.
-
Prepare a stock solution of the guest (e.g., 20 mM) in the same deuterated solvent, also containing the host at the same concentration as the host-only solution to maintain a constant host concentration throughout the titration.
-
-
NMR Measurements:
-
Acquire a ¹H NMR spectrum of the host-only solution.
-
Perform a series of titrations by adding increasing aliquots of the guest solution to the host solution in the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibration.
-
-
Data Analysis:
-
Identify a proton on the host molecule that shows a significant change in chemical shift upon addition of the guest.
-
Plot the change in chemical shift (Δδ) of the chosen proton against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the association constant (Ka).
-
The following table illustrates how ¹H NMR chemical shift data for a hypothetical complexation of this compound with K⁺ might be presented.
| [K⁺] (mM) | Chemical Shift of Host Proton (ppm) | Δδ (ppm) |
| 0.0 | 3.600 | 0.000 |
| 0.2 | 3.605 | 0.005 |
| 0.5 | 3.612 | 0.012 |
| 1.0 | 3.622 | 0.022 |
| 2.0 | 3.638 | 0.038 |
| 5.0 | 3.660 | 0.060 |
| 10.0 | 3.675 | 0.075 |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study host-guest interactions if the guest molecule (or a host-guest complex) has a chromophore that exhibits a change in its absorption spectrum upon binding. This change can be a shift in the maximum absorption wavelength (λ_max) or a change in the molar absorptivity.
Objective: To determine the association constant (Ka) for the binding of a chromophoric guest to this compound.
Materials:
-
This compound (Host)
-
Chromophoric guest (e.g., an organic dye with a cation)
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the chromophoric guest at a known concentration in the chosen solvent.
-
Prepare a stock solution of the host at a much higher concentration in the same solvent.
-
-
UV-Vis Measurements:
-
Record the UV-Vis spectrum of the guest-only solution.
-
Titrate the guest solution with increasing aliquots of the host solution.
-
Record the UV-Vis spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change is most significant.
-
Plot the change in absorbance (ΔA) against the concentration of the host.
-
Use a suitable method, such as the Benesi-Hildebrand plot, to determine the association constant (Ka) and the stoichiometry of the complex.
-
The following table illustrates hypothetical data from a UV-Vis titration of a chromophoric guest with this compound.
| [Host] (mM) | Absorbance at λ_max | ΔA |
| 0.0 | 0.500 | 0.000 |
| 0.1 | 0.525 | 0.025 |
| 0.2 | 0.548 | 0.048 |
| 0.5 | 0.590 | 0.090 |
| 1.0 | 0.635 | 0.135 |
| 2.0 | 0.680 | 0.180 |
| 5.0 | 0.720 | 0.220 |
Concluding Remarks
The protocols and representative data provided in these application notes serve as a comprehensive guide for initiating and conducting research on the host-guest chemistry of this compound. While specific binding data for this crown ether remains to be extensively documented, the methodologies outlined here are robust and widely applicable in the field of supramolecular chemistry. Researchers are encouraged to adapt these protocols to their specific guest molecules and experimental conditions to unveil the unique binding properties of this and other novel macrocyclic hosts.
References
- 1. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Quantitative Analysis of 1,6,11,16-Tetraoxacycloeicosane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,6,11,16-Tetraoxacycloeicosane, a macrocyclic polyether. The methodologies outlined are applicable for the determination of this compound in various matrices, which is crucial for research, quality control, and pharmacokinetic studies in drug development.
Introduction
This compound belongs to the class of crown ethers, which are known for their ability to selectively bind cations.[1] This property makes them interesting for various applications, including as phase-transfer catalysts and in the formulation of drug delivery systems.[2] Accurate quantification of this compound is essential for understanding its behavior and efficacy in these applications. This document details two primary analytical techniques for its quantification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for its high sensitivity and selectivity, especially for complex biological matrices. It allows for direct injection of liquid samples with minimal preparation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds. For polar compounds like crown ethers, derivatization may be necessary to improve volatility and chromatographic performance.[4]
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative performance parameters that can be expected for the described analytical methods. These values are representative and may vary based on the specific instrument, matrix, and experimental conditions.
| Parameter | HPLC-MS/MS | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 20% |
Experimental Protocols
HPLC-MS/MS Method
This protocol is suitable for the quantification of this compound in aqueous solutions and biological fluids like plasma.
4.1.1. Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
4.1.2. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]
-
Capillary Voltage: 2.6 kV.[3]
-
Desolvation Gas Flow: 550 L/hr.[3]
-
Desolvation Temperature: 400°C.[3]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A common adduct to monitor for polyethers is the ammonium adduct [M+NH₄]⁺.[6]
4.1.4. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]
GC-MS Method
This protocol is suitable for less complex matrices or when HPLC-MS/MS is unavailable. Derivatization is included to enhance the volatility of the analyte.
4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[10]
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction twice and combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4.2.2. Derivatization
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[11]
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
4.2.3. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
4.2.4. Method Validation
Similar to the HPLC-MS/MS method, validation should be performed to ensure the reliability of the results, with a focus on linearity, accuracy, precision, LOD, and LOQ.[12][13][14]
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical relationship of sample preparation techniques for analysis.
References
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. Development of a straightforward direct injection UHPLC-MS/MS method for quantification of plastic additive chemicals in roadside retention ponds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 12. wjarr.com [wjarr.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Rotaxanes and Catenanes Utilizing 1,6,11,16-Tetraoxacycloeicosane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of[1]rotaxanes and[1]catenanes, employing 1,6,11,16-tetraoxacycloeicosane (a 20-membered crown ether) as a key macrocyclic component. The methodologies described herein are based on established template-directed synthesis principles, offering robust routes to mechanically interlocked molecules (MIMs). Such structures are of significant interest in drug delivery, molecular machinery, and materials science due to their unique topologies and dynamic properties.
Synthesis of a[1]Rotaxane via "Clipping"
This protocol details the synthesis of a[1]rotaxane by "clipping" an unsaturated 20-membered crown ether around a dibenzylammonium dumbbell template. The key strategy involves a template-directed ring-closing metathesis (RCM) of a diolefin polyether precursor in the presence of the axle component. Subsequent hydrogenation yields the saturated this compound-based rotaxane.
Experimental Workflow: Rotaxane Synthesis
Caption: Workflow for the synthesis of a[1]rotaxane using a clipping approach.
Quantitative Data:[1]Rotaxane Synthesis
| Step | Reactant/Product | Yield (%) | Reference |
| Ring-Closing Metathesis | Unsaturated[1]Rotaxane | 58 | [2] |
| Hydrogenation | Saturated[1]Rotaxane | 91 | [2] |
Experimental Protocol:[1]Rotaxane Synthesis
Materials:
-
Acyclic diolefin polyether precursor
-
Dibenzylammonium hexafluorophosphate (axle)
-
Grubbs' 2nd generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Ring-Closing Metathesis (RCM) to form Unsaturated[1]Rotaxane:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the acyclic diolefin polyether precursor (1.0 equiv) and dibenzylammonium hexafluorophosphate (1.2 equiv) in anhydrous DCM (0.01 M).
-
To this solution, add Grubbs' 2nd generation catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in chloroform) to yield the unsaturated[1]rotaxane.[2]
-
-
Hydrogenation to form Saturated[1]Rotaxane:
-
Dissolve the unsaturated[1]rotaxane (1.0 equiv) in a mixture of methanol and ethyl acetate (1:1 v/v).
-
Add palladium on carbon (10 wt%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the saturated[1]rotaxane.[2]
-
Synthesis of a[1]Catenane via Self-Assembly
This protocol describes the synthesis of a[1]catenane through the self-assembly of this compound and a bipyridinium-based cyclophane precursor. The formation of the catenane is driven by π-π stacking, hydrogen bonding, and ion-dipole interactions between the electron-rich crown ether and the electron-poor bipyridinium units.
Synthetic Pathway: Catenane Synthesis
Caption: Synthetic pathway for the self-assembly of a[1]catenane.
Quantitative Data:[1]Catenane Synthesis
| Reactant/Product | Yield (%) | Reference |
| [1]Catenane | ~70 | [3] (adapted protocol) |
Experimental Protocol:[1]Catenane Synthesis
Materials:
-
This compound
-
4,4'-Bipyridine
-
1,4-Bis(bromomethyl)benzene
-
Dimethylformamide (DMF), anhydrous
-
Acetone
-
Diethyl ether
Procedure:
-
Self-Assembly of the[1]Catenane:
-
In a sealed reaction vessel, dissolve this compound (1.0 equiv), 4,4'-bipyridine (2.0 equiv), and 1,4-bis(bromomethyl)benzene (2.0 equiv) in anhydrous DMF.
-
Heat the reaction mixture at 80 °C for 72 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add acetone to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with acetone and diethyl ether to remove unreacted starting materials and by-products.
-
Dry the resulting solid under vacuum to yield the[1]catenane.
-
Applications in Drug Development and Research
The synthesis of rotaxanes and catenanes using this compound opens avenues for various applications:
-
Drug Delivery: The cavities of the crown ether and the interlocked structure can encapsulate drug molecules, potentially protecting them from degradation and enabling controlled release. The stimuli-responsive nature of some MIMs can be exploited for targeted drug delivery.
-
Molecular Switches: The relative positions of the macrocycle and the axle in a rotaxane, or the rings in a catenane, can be controlled by external stimuli (e.g., pH, light, temperature), leading to the development of molecular switches and sensors.
-
Biomolecule Recognition: Functionalized rotaxanes and catenanes can be designed to recognize and bind to specific biological targets, such as proteins or nucleic acids, with high affinity and selectivity.
-
Advanced Materials: The incorporation of these interlocked structures into polymers can lead to novel materials with unique mechanical properties, such as self-healing and stimuli-responsive characteristics.
These detailed protocols provide a foundation for researchers to synthesize and explore the potential of rotaxanes and catenanes based on the this compound macrocycle in a variety of scientific disciplines.
References
Application Notes and Protocols: 1,6,11,16-Tetraoxacycloeicosane in Membrane Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,11,16-Tetraoxacycloeicosane is a macrocyclic polyether, also known as a crown ether, with a 20-membered ring containing four oxygen atoms.[1] Its structure gives it the ability to selectively bind with metal ions, a key feature of its application in various chemical processes.[1][2] While its cation-binding properties suggest a potential role in membrane transport, currently, there is a lack of specific published research detailing its application in this area. This document outlines general methodologies and theoretical considerations for investigating the potential of this compound in membrane transport studies, based on established techniques for characterizing ionophores and synthetic ion channels.
Theoretical Framework: Potential as an Ionophore
The foundational principle behind the potential use of this compound in membrane transport lies in its host-guest chemistry.[1] The four oxygen atoms within its flexible ring can coordinate with cations, encapsulating them and shielding their charge. This complex can then partition into the hydrophobic core of a lipid bilayer, facilitating the transport of the ion across the membrane. The larger cavity size of this 20-membered macrocycle may allow for the complexation of larger cations or multiple smaller cations.[1]
References
Application Notes and Protocols for the Catalytic Use of 1,6,11,16-Tetraoxacycloeicosane in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4, is a macrocyclic polyether belonging to the crown ether family. Crown ethers are renowned for their ability to selectively bind cations, a property that makes them valuable as phase transfer catalysts in a variety of organic reactions. By sequestering a metal cation within its hydrophilic cavity, the crown ether facilitates the transport of the associated anion into an organic phase, thereby enhancing its reactivity. These application notes provide an overview of the catalytic activity of this compound and detailed protocols for its use in representative organic transformations.
Principle of Catalysis
The catalytic activity of this compound is primarily based on its function as a phase transfer catalyst. In a typical biphasic system (e.g., a solid-liquid or liquid-liquid system), an inorganic salt (MX) may be insoluble in the organic phase where the organic substrate resides. This compound, being soluble in the organic phase, can complex the metal cation (M⁺) at the interface. This complexation disrupts the crystal lattice energy of the salt and allows the formation of a lipophilic [crown ether-M]⁺X⁻ ion pair. This ion pair is soluble in the organic phase, transporting the "naked" anion (X⁻) into the reaction medium where it can readily react with the organic substrate. After the reaction, the catalyst is regenerated and can shuttle more anions into the organic phase, thus continuing the catalytic cycle.
Applications in Organic Synthesis
Due to its function as a phase transfer catalyst, this compound is anticipated to be effective in a range of organic reactions that involve anionic nucleophiles or bases. Potential applications include:
-
Nucleophilic Substitution Reactions: Facilitating reactions such as Williamson ether synthesis, cyanation, and azidation where the nucleophile is part of an inorganic salt.
-
Oxidation Reactions: Enhancing the solubility and reactivity of oxidizing agents like potassium permanganate in non-polar organic solvents.
-
Condensation Reactions: Promoting base-catalyzed reactions such as aldol or Knoevenagel condensations by transporting hydroxide or alkoxide ions into the organic phase.
Data Presentation: Representative Catalytic Performance
While specific quantitative data for the catalytic performance of this compound is not extensively reported in the literature, the following table provides a template with hypothetical data for a representative nucleophilic substitution reaction: the synthesis of benzyl cyanide from benzyl bromide and potassium cyanide. This table is intended to serve as a guide for researchers to document their own experimental findings.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Acetonitrile | 80 | 12 | 85 |
| 2 | 5 | Acetonitrile | 80 | 6 | 95 |
| 3 | 5 | Toluene | 110 | 8 | 92 |
| 4 | 5 | Dichloromethane | 40 | 24 | 78 |
| 5 | 0 (No Catalyst) | Acetonitrile | 80 | 24 | <5 |
Experimental Protocols
Protocol 1: Nucleophilic Substitution - Synthesis of Benzyl Cyanide
This protocol describes a general procedure for the synthesis of benzyl cyanide from benzyl bromide using potassium cyanide as the nucleophile, catalyzed by this compound under solid-liquid phase transfer conditions.
Materials:
-
Benzyl bromide
-
Potassium cyanide (Caution: Highly toxic)
-
This compound (20-crown-4)
-
Anhydrous acetonitrile
-
Diatomaceous earth (e.g., Celite®)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for extraction and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium cyanide (1.3 g, 20 mmol) and this compound (0.288 g, 1 mmol, 5 mol%).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Stirring and Heating: Begin stirring the suspension and heat the mixture to 80 °C using an oil bath.
-
Substrate Addition: Once the reaction mixture reaches the desired temperature, add benzyl bromide (1.71 g, 10 mmol) dropwise over a period of 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure benzyl cyanide.
Safety Precautions: Potassium cyanide is extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste should be quenched and disposed of according to institutional safety guidelines.
Visualizations
General Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis by this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: Experimental workflow for the synthesis of benzyl cyanide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6,11,16-Tetraoxacycloeicosane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,6,11,16-Tetraoxacycloeicosane (commonly known as 20-crown-4). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your synthesis yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a template-assisted Williamson ether synthesis. The primary challenge is overcoming the propensity for intermolecular polymerization, which competes with the desired intramolecular cyclization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Crown Ether | Intermolecular Polymerization: Reactant concentrations are too high, favoring the formation of linear polymers over the cyclic product. | Implement high-dilution conditions. This can be achieved by the slow, simultaneous addition of the diol and dihalide reactants to the reaction mixture over an extended period. |
| Ineffective Template Ion: The chosen alkali metal cation may not be the optimal size to organize the precursor chain for cyclization. For a 20-membered ring, smaller cations are generally more effective. | Use a lithium salt (e.g., LiClO₄, LiOH) as the template ion. Lithium's ionic radius is well-suited to promote the formation of the 20-crown-4 macrocycle.[1][2] | |
| Incomplete Deprotonation of Diol: The base may not be strong enough to fully deprotonate the tetraethylene glycol, leading to a low concentration of the nucleophilic alkoxide. | Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide to ensure complete and irreversible deprotonation of the alcohol.[3] | |
| Poor Quality Reagents or Solvents: Presence of water or other impurities in the reactants or solvent can quench the alkoxide or lead to side reactions. | Ensure all reactants are pure and solvents are anhydrous. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent. | |
| Product is a Thick, Intractable Oil or Wax | Contamination with Linear Polymers: The desired crown ether is contaminated with a significant amount of polymeric byproducts. | Improve the high-dilution setup to further favor cyclization. Purification by vacuum distillation or column chromatography may be necessary, although challenging. |
| Residual Template Salt: The crown ether can form a stable complex with the template cation, which may be difficult to break during workup. | During the workup, wash the organic extract thoroughly with water to remove the inorganic salts. In some cases, multiple extractions are necessary. | |
| Difficulty in Product Purification | Similar Physical Properties of Byproducts: Linear oligomers can have boiling points close to the crown ether, making distillation difficult. | Purification can be achieved by forming a complex of the crown ether with a suitable salt (e.g., acetonitrile complex), filtering the complex, and then decomposing it to recover the pure crown ether. |
| Product is Water-Soluble: A portion of the crown ether may be lost to the aqueous phase during extraction. | Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the crown ether and improve extraction efficiency into the organic layer. |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis so low?
A1: Low yields in crown ether synthesis are common and are primarily due to the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the cyclic product, it is crucial to use high-dilution conditions and a template ion.[4]
Q2: What is the "template effect" and which ion should I use for 20-crown-4?
A2: The template effect refers to the use of a metal cation to organize the linear precursor molecule into a conformation that facilitates cyclization. The cation holds the reactive ends of the molecule in close proximity, increasing the effective concentration for the intramolecular reaction. For the 20-membered ring of this compound, a lithium (Li⁺) cation is a suitable template due to its ionic size.[1][2]
Q3: What are "high-dilution conditions" and how do I set them up?
A3: High-dilution conditions are a laboratory technique used to promote intramolecular reactions by keeping the concentration of the reactants very low. This is typically achieved by the slow and simultaneous addition of the two reactants (in this case, tetraethylene glycol and the dihalide) from separate addition funnels into a large volume of refluxing solvent containing the base and template salt. This ensures that a molecule is more likely to react with itself rather than with another molecule.
Q4: Can I use a different dihalide precursor?
A4: Yes, while bis(2-chloroethyl) ether is a common choice, other dihalides or ditosylates of appropriate length can be used. The key is that the combined length of the diol and the dihalide/ditosylate chains forms the 20-membered ring. Ditosylates are often better leaving groups than chlorides but may be more expensive.
Q5: My final product is a viscous oil, not a crystalline solid. Is this normal?
A5: While some crown ethers are crystalline solids at room temperature, this compound can be a low-melting solid or a viscous oil, especially if it contains impurities like linear polymers. Purification by vacuum distillation or complexation-crystallization can help to obtain a purer product.
Experimental Protocols
Detailed Protocol for Template-Assisted Synthesis of this compound
This protocol is adapted from established methods for crown ether synthesis, such as the one for 18-crown-6 found in Organic Syntheses, and is optimized for the preparation of this compound.[5]
Reactants:
-
Tetraethylene glycol
-
Bis(2-chloroethyl) ether
-
Lithium hydroxide (or another lithium salt as a template)
-
Sodium hydride (or another strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
Setup: A large three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and two pressure-equalizing addition funnels. The entire apparatus should be flame-dried under an inert atmosphere (e.g., argon or nitrogen) and maintained under this atmosphere throughout the reaction.
-
Initial Charge: The flask is charged with sodium hydride (2.1 molar equivalents relative to the glycol) and anhydrous THF (a volume sufficient for high dilution, e.g., 500 mL for a 0.1 mol scale reaction).
-
Reactant Solutions: A solution of tetraethylene glycol (1 molar equivalent) in anhydrous THF is prepared in one addition funnel. A solution of bis(2-chloroethyl) ether (1 molar equivalent) in anhydrous THF is prepared in the second addition funnel.
-
Reaction: The THF and sodium hydride slurry in the reaction flask is heated to reflux with vigorous stirring. The solutions of tetraethylene glycol and bis(2-chloroethyl) ether are then added simultaneously and dropwise to the refluxing mixture over a period of 4-8 hours.
-
Reflux: After the addition is complete, the reaction mixture is stirred at reflux for an additional 12-18 hours.
-
Workup:
-
The mixture is cooled to room temperature, and excess sodium hydride is carefully quenched by the slow addition of water.
-
The bulk of the THF is removed by rotary evaporation.
-
The remaining residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).
-
The aqueous layer is extracted several times with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by high-vacuum distillation to yield this compound as a colorless oil or low-melting solid.
Data Presentation
Table 1: Reactant Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Tetraethylene glycol | 194.23 | 1.125 | 327 |
| Bis(2-chloroethyl) ether | 143.01 | 1.22 | 178 |
| This compound | 288.42 | ~1.0 | >300 |
Table 2: Effect of Reaction Conditions on Yield (Hypothetical Data)
| Condition | Reactant Concentration | Template Ion | Addition Time (h) | Reflux Time (h) | Yield (%) |
| Standard | 0.5 M | None | 1 | 4 | < 5 |
| High Dilution | 0.1 M | None | 8 | 18 | 15-25 |
| Template-Assisted | 0.5 M | Li⁺ | 1 | 18 | 20-30 |
| Optimized | 0.1 M | Li⁺ | 8 | 18 | 40-60 |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]
- 2. Crown ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Large Ring Crown Ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of large ring crown ethers.
Troubleshooting Guides
Problem 1: My crude crown ether sample is a complex mixture with both polar and non-polar impurities.
Solution: A multi-step purification approach is often necessary. Consider a combination of techniques, starting with a method to remove the most abundant or problematic impurities.
Recommended Workflow:
-
Initial Purification by Extraction or Precipitation:
-
For removal of non-polar impurities: If your crown ether is polar enough, washing the crude product with a non-polar solvent like hexane or heptane can remove non-polar byproducts.
-
For removal of ionic impurities: Complexation-precipitation can be highly effective. Crown ethers selectively form complexes with certain metal salts, which then precipitate out of the solution, leaving impurities behind.[1][2] The crown ether can then be recovered from the complex.
-
-
Chromatographic Purification: Flash column chromatography is a powerful technique for separating components with different polarities. For complex mixtures, a quaternary solvent gradient system can be particularly effective.[3] This allows for a continuous online switching between different solvent systems, enabling the separation of a wide range of components in a single run.[3]
Experimental Protocol: Quaternary Solvent Flash Chromatography for Benzocrown Ether Derivatives [3]
-
Sample Preparation: Dissolve the crude sample (e.g., 4.9 g) in a minimal amount of a strong solvent like dichloromethane (DCM). Adsorb the sample onto silica gel (e.g., 3.5 g, 200-400 mesh). Remove the solvent under vacuum and load the dried, adsorbed sample into a solid sample loading cartridge.
-
Instrumentation: Utilize a flash chromatography system equipped with a quaternary solvent gradient capability.
-
Solvent Systems:
-
System A: n-hexane/Ethyl Acetate (EA) for eluting less polar components.
-
System B: Dichloromethane (DCM)/Methanol for eluting more polar components.
-
-
Gradient Elution: Start with the n-hexane/EA system and gradually transition to the DCM/methanol system. This allows for the sequential elution of compounds with a wide range of polarities.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Use a suitable stain, such as 0.5% potassium permanganate solution, to visualize the spots.
Problem 2: Recrystallization of my large ring crown ether is proving difficult.
Challenge: Large ring crown ethers can exhibit a wide range of solubilities, making it challenging to find a suitable single solvent for recrystallization.[4]
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Experiment with a variety of solvents and solvent mixtures. The ideal solvent will dissolve the crown ether at an elevated temperature but result in low solubility at room temperature or below.
-
For functionalized crown ethers, the choice of solvent will heavily depend on the nature of the functional groups, which affects the molecule's overall polarity.[5]
-
Commonly used solvents for crown ether recrystallization include hexane, heptane, octane, and DMF.[5]
-
-
Consider Complexation-Recrystallization:
-
Some crown ethers can be purified by forming a crystalline complex with a suitable agent, such as acetonitrile for 18-crown-6.[6] This complex can be recrystallized, and the pure crown ether can then be recovered by removing the complexing agent under vacuum.[6]
-
Metal salt complexes can also be used. The crown ether-salt complex is precipitated and recrystallized, and the crown ether is then liberated, for example, by washing with a dilute acid solution.[2]
-
Experimental Protocol: Purification of 18-Crown-6 via Acetonitrile Complexation [6]
-
Dissolution: Dissolve the crude 18-crown-6 (e.g., 50 g) in acetonitrile (e.g., 100 ml) by heating the slurry.
-
Crystallization: Stir the solution vigorously as it cools to room temperature to allow the formation of fine white crystals of the crown-acetonitrile complex.
-
Cooling: Place the flask in a freezer for 24-48 hours, followed by cooling in a -30°C bath to maximize precipitation.
-
Filtration: Collect the solid complex by rapid filtration and wash with a small amount of cold acetonitrile.
-
Recovery: Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum (0.1–0.5 mm Hg) with gentle heating (~35°C) for 2–3 hours to yield the pure crown ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in large ring crown ether synthesis?
A1: Impurities can vary depending on the synthetic route, but common ones include:
-
Unreacted starting materials: Such as catechols or oligoethylene glycols.[3]
-
Linear polyether byproducts: Formed from incomplete cyclization.
-
Oligomeric species: Resulting from intermolecular reactions instead of the desired intramolecular cyclization.
-
Solvents and reagents: Residual solvents and leftover reagents from the reaction and workup.
Q2: Is vacuum distillation a recommended purification method for large ring crown ethers?
A2: While possible, vacuum distillation of crown ethers should be approached with extreme caution. There have been reports of destructive explosions during the thermal decomposition of crude crown ether-potassium salt complexes.[6][7] Safer and more efficient methods like complexation-precipitation and chromatography are often preferred.[1][7]
Q3: How can I improve the yield of my crown ether purification?
A3: The choice of purification method significantly impacts the final yield. For instance, for 18-crown-6, a purification method based on complexation with barium methanedisulfonate resulted in a 34% yield, compared to a 25% yield from a conventional workup that included two distillation steps.[1][7] A patented method for purifying a di-tert-butyl cyclohexeno-18-crown-6 stereoisomer via strontium salt complexation reported yields of over 60%, a significant improvement over the less than 30% yield of a prior art method.[2]
Q4: My crown ether seems to be decomposing on the silica gel column. What can I do?
A4: Some crown ethers can be sensitive to the acidic nature of silica gel. If you observe decomposition, consider the following:
-
Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation.
-
Use an alternative stationary phase: Florisil or alumina can be less harsh alternatives for chromatography.
-
Employ non-chromatographic methods: If the compound is highly sensitive, purification techniques like recrystallization or complexation-precipitation may be more suitable.
Data Presentation
Table 1: Comparison of Purification Methods for Select Crown Ethers
| Crown Ether | Purification Method | Initial Purity | Final Purity | Yield | Reference |
| 18-Crown-6 | Conventional Workup (including two distillations) | Crude | Pure | 25% | [1][7] |
| 18-Crown-6 | Complexation with Barium Methanedisulfonate | Crude | >98% | 34% | [1][7] |
| Di-tert-butyl cyclohexeno-18-crown-6 Isomer | Prior Art Metal Complex Precipitation | Mixture | High | <30% | [2] |
| Di-tert-butyl cyclohexeno-18-crown-6 Isomer | Strontium Salt Complexation and Washing | Mixture | High | >60% | [2] |
| Dibenzo-18-crown-6 | Recrystallization from Toluene | Crude | High | 48% | [8] |
| 4,4'-[di t-butyldibenzo]-18-crown-6 | Column Chromatography followed by washing | Crude | >97% | 60% | [9] |
Visualizations
Caption: Quaternary gradient flash chromatography workflow.
Caption: Selecting a suitable purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102344435B - Method for separating and purifying crown ether stereoisomer - Google Patents [patents.google.com]
- 3. santaisci.com [santaisci.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 9. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1,6,11,16-Tetraoxacycloeicosane Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4. The information is designed to assist in optimizing reaction conditions for successful complexation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the complexation of this compound with various cations.
| Issue | Potential Cause | Recommended Solution |
| Low or No Complex Yield | Inappropriate Solvent: The polarity of the solvent significantly impacts complex stability. Polar protic solvents can solvate the cation, competing with the crown ether.[1] | Use polar aprotic solvents like acetonitrile, acetone, or THF to minimize competition for the cation.[2] The choice of solvent can dramatically influence the reaction pathway and yield.[2] |
| Cation Size Mismatch: The "lock and key" principle is crucial. The cation may be too large or too small to fit optimally within the 20-crown-4 cavity. | While this compound has a flexible 20-membered ring allowing for the complexation of larger cations, ensure the target cation is within a suitable size range.[2] Consider that larger crown ethers can sometimes form "wrap-around" complexes. | |
| Incorrect Stoichiometry: An improper ratio of crown ether to the metal salt can lead to incomplete complexation. | Typically, a 1:1 stoichiometry is expected for crown ether-cation complexes.[2] However, larger macrocycles can sometimes accommodate multiple smaller cations.[2] Titrate the metal salt solution against the crown ether solution to determine the optimal ratio experimentally. | |
| Temperature Effects: Temperature influences the thermodynamics of complexation. Higher temperatures can sometimes decrease the stability constant of the complex. | Optimize the reaction temperature. Most complexation reactions are carried out at room temperature. If stability is an issue, consider running the reaction at a lower temperature. | |
| Precipitation of Reactants | Low Solubility: The crown ether or the metal salt may not be sufficiently soluble in the chosen solvent. | Select a solvent in which both the this compound and the metal salt are readily soluble. Heating the solution or using a co-solvent system might improve solubility. |
| Inconsistent Results | Presence of Water: Trace amounts of water can hydrate the cations, reducing their affinity for the crown ether. | Use anhydrous solvents and dry glassware. Store reagents in a desiccator to prevent moisture absorption. |
| Impure Reagents: Impurities in the crown ether or the metal salt can interfere with the complexation. | Ensure the purity of this compound and the metal salt using techniques like NMR or mass spectrometry. | |
| Difficulty in Isolating the Complex | Complex Stability: The complex may be dissociating during workup or purification. | Minimize the number of purification steps. Use non-polar solvents for precipitation if the complex is soluble in a more polar reaction solvent. Consider techniques like crystallization for isolation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for complexation?
A1: this compound, also known as 20-crown-4, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms.[2] Its significance lies in its larger cavity size, which allows for the complexation of larger cations or potentially multiple smaller cations.[2] The four oxygen atoms act as Lewis basic sites that can coordinate with metal ions.[2]
Q2: Which cations can be complexed by this compound?
A2: Due to its large and flexible ring structure, this compound can form stable complexes with a variety of cations, including alkali and alkaline earth metals such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[2]
Q3: How does the solvent affect the complexation reaction?
A3: The solvent plays a critical role in complexation. Macrocycles must compete with solvent molecules to bind with cations.[1] Solvents with high donor ability can strongly solvate the cation, reducing the stability of the crown ether complex. Polar aprotic solvents are often preferred as they are less competitive in solvating the cation.[2]
Q4: What is the ideal temperature for complexation?
A4: The optimal temperature is dependent on the specific cation and solvent system. Generally, complexation is an exothermic process, meaning that lower temperatures often favor the formation of a more stable complex. However, reaction kinetics must also be considered. A good starting point for optimization is room temperature (25°C).
Q5: How can I determine the stability constant of my complex?
A5: Several techniques can be used to determine stability constants (log K), including:
-
Conductometry: This method measures the change in molar conductivity of a metal salt solution upon the addition of the crown ether.[3]
-
Calorimetry: Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during complexation, allowing for the determination of binding affinity, enthalpy, and entropy.
-
NMR Spectroscopy: Changes in the chemical shifts of the crown ether's protons or the cation's nucleus upon complexation can be used to calculate the stability constant.
-
UV-Vis Spectroscopy: If the complexation results in a change in the UV-Vis spectrum, this can be monitored to determine the extent of complex formation.
Quantitative Data on Crown Ether Complexation
While specific stability constants for this compound are not widely reported in the literature, the following table provides illustrative data for other common crown ethers to demonstrate the influence of cation size and solvent on complex stability.
| Crown Ether | Cation | Solvent | Log K |
| 15-Crown-5 | Na⁺ | Methanol | 3.29 |
| 15-Crown-5 | K⁺ | Methanol | 2.52 |
| 18-Crown-6 | Na⁺ | Methanol | 4.32 |
| 18-Crown-6 | K⁺ | Methanol | 6.05 |
| Dibenzo-18-Crown-6 | K⁺ | Methanol | 4.97 |
| Dibenzo-24-Crown-8 | K⁺ | Methanol | 3.50 |
Note: This data is for illustrative purposes and is compiled from various sources on crown ether complexation.
Experimental Protocols
General Protocol for Determining Complexation via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the stoichiometry and stability constant of a this compound complex with a metal cation that induces a change in the UV-Vis spectrum.
Materials:
-
This compound
-
Metal salt (e.g., potassium perchlorate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the metal salt of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
-
Job's Plot for Stoichiometry Determination:
-
Prepare a series of solutions with a constant total molar concentration of the crown ether and metal ion, but with varying mole fractions of each.
-
For example, prepare solutions where the mole fraction of the crown ether ranges from 0.1 to 0.9.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance change.
-
Plot the change in absorbance versus the mole fraction of the crown ether. The peak of the plot will indicate the stoichiometry of the complex.
-
-
Titration for Stability Constant Determination:
-
Place a known concentration of the this compound solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make small, sequential additions of the concentrated metal salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed.
-
The changes in absorbance at a specific wavelength are then used to calculate the stability constant using appropriate binding models (e.g., Benesi-Hildebrand method).
-
Visualizations
Caption: Workflow for determining complex stoichiometry and stability constant.
Caption: Troubleshooting logic for low complexation yield.
References
Technical Support Center: Synthesis of 1,6,11,16-Tetraoxacycloeicosane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6,11,16-Tetraoxacycloeicosane, a 20-membered crown ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a dihalide or ditosylate with a diol under basic conditions. For a 20-membered ring, suitable precursors would be two molecules that, when combined, form the macrocycle, such as the reaction of a diol with a dihalide of appropriate lengths.[1]
Q2: What are the primary side products I should expect during the synthesis?
A2: The main side products are linear oligomers and polymers resulting from intermolecular reactions competing with the desired intramolecular cyclization.[2][3] Other potential side products, particularly under non-optimal conditions, include alkenes formed via elimination reactions, which can be favored with sterically hindered reactants or strong, bulky bases.[1][4][5]
Q3: How can I minimize the formation of linear oligomers?
A3: The formation of linear oligomers can be significantly reduced by employing the high-dilution principle.[2] This involves carrying out the reaction at very low concentrations of the reactants (e.g., ≤ 30 mM) to favor the unimolecular cyclization over the bimolecular polymerization.[2][3] This is often achieved by the slow addition of the reactants to a large volume of solvent.
Q4: What is the "template effect" and how is it beneficial in this synthesis?
A4: The template effect utilizes a metal cation to pre-organize the linear precursor into a conformation that is favorable for cyclization. The oxygen atoms of the polyether chain coordinate with the metal ion, bringing the reactive ends of the molecule into proximity. For the synthesis of a 20-membered crown ether like this compound, an appropriately sized cation should be selected to act as the template.[1]
Q5: Which analytical techniques are best for identifying the desired product and its side products?
A5: A combination of spectroscopic methods is recommended.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the structure of the final product and identifying impurities. The disappearance of the broad -OH peak from the diol starting material in the ¹H NMR spectrum is a key indicator of a successful reaction.[3] Oligomeric side products will have different chemical shifts and integration patterns compared to the cyclic product.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the desired this compound and can also be used to identify the masses of any oligomeric side products.
-
Infrared (IR) Spectroscopy: The disappearance of the O-H stretching band from the diol starting material is a good indication that the reaction has proceeded.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired macrocycle | Intermolecular polymerization is outcompeting intramolecular cyclization. | Implement the high-dilution principle by slowly adding the reactants to a large volume of solvent to maintain a low concentration.[2] |
| The linear precursor is not in the correct conformation for cyclization. | Utilize a template ion of an appropriate size to pre-organize the precursor molecule for cyclization.[1] | |
| Inefficient reaction conditions. | Optimize reaction temperature, solvent, and base. Ensure anhydrous conditions as water can interfere with the alkoxide formation. | |
| Presence of significant amounts of linear oligomers | Reactant concentration is too high. | Decrease the concentration of the reactants. A concentration of 30 mM has been found to be optimal in some crown ether syntheses to minimize oligomerization.[3] |
| Addition rate of reactants is too fast. | Decrease the rate of addition of the reactants to the reaction mixture. | |
| Detection of alkene byproducts | Elimination reaction is competing with the substitution reaction. | Use a less sterically hindered base. Avoid secondary or tertiary alkyl halides as precursors, as they are more prone to elimination.[1][4][5] Lowering the reaction temperature can also favor substitution over elimination. |
| Incomplete reaction (starting materials remain) | The base is not strong enough to fully deprotonate the diol. | Use a stronger base, such as sodium hydride (NaH) or potassium hydride (KH), to ensure complete formation of the alkoxide.[1] |
| The leaving group on the dihalide is not sufficiently reactive. | Consider using a better leaving group, such as tosylate (-OTs) or iodide (-I), instead of chloride (-Cl) or bromide (-Br).[2] | |
| Difficulty in purifying the final product | Similar polarities of the desired product and oligomeric side products. | Purification can be challenging. Column chromatography is a common method.[3] In some cases, the crude product can be purified by recrystallization from a suitable solvent like acetonitrile, which can form a complex with the crown ether. |
Experimental Protocols
General Experimental Protocol for Williamson Ether Synthesis of this compound
This protocol is a general guideline adapted from the synthesis of similar crown ethers and should be optimized for the specific precursors used.
Materials:
-
Appropriate diol precursor
-
Appropriate dihalide or ditosylate precursor
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[3]
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium Hydroxide (KOH))[6]
-
Template salt (optional, e.g., an appropriate alkali metal salt)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two addition funnels under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent and Base: Add the anhydrous solvent and the base to the reaction flask. If using a template salt, add it at this stage.
-
Reactant Addition (High Dilution): Prepare separate solutions of the diol and the dihalide/ditosylate in the anhydrous solvent. Add these solutions simultaneously and dropwise to the stirred reaction mixture over a period of several hours (e.g., 8-24 hours) to maintain high dilution.[6]
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Reaction: After the addition is complete, continue stirring the reaction mixture, possibly with heating (reflux), for an extended period (e.g., 18-24 hours) to ensure complete reaction.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the solvent under reduced pressure.
-
Dilute the resulting slurry with a suitable organic solvent (e.g., dichloromethane) and filter to remove the inorganic salts.
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Wash the collected salts with more of the organic solvent to recover any adsorbed product.
-
Combine the organic filtrates and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and evaporate the solvent to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Alternatively, purification can be achieved by recrystallization from a solvent like acetonitrile, which may form a crystalline complex with the crown ether. The pure crown ether can then be obtained by removing the acetonitrile under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
References
stability and degradation of 1,6,11,16-Tetraoxacycloeicosane under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6,11,16-Tetraoxacycloeicosane, a 20-crown-4 ether. The information focuses on the stability and potential degradation of this macrocycle under acidic and basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment requires dissolving this compound in an acidic solution. Is the compound stable under these conditions?
A1: Ethers, including crown ethers like this compound, are generally stable in dilute aqueous acids at ambient temperatures for short durations. However, prolonged exposure to strong, non-nucleophilic acids (e.g., HCl, H₂SO₄) at elevated temperatures can lead to acid-catalyzed hydrolysis, resulting in ring-opening.[1] The ether oxygen can be protonated, forming a good leaving group, which can be followed by nucleophilic attack by water or the conjugate base of the acid, leading to cleavage of the C-O bond.[1]
Troubleshooting:
-
Unexpected reaction products: If you observe unexpected products in your reaction mixture, consider the possibility of crown ether degradation.
-
Loss of activity: If the crown ether is used as a phase-transfer catalyst or a complexing agent, a decrease in its effectiveness over time in an acidic medium might indicate degradation.
-
Recommendation: For applications requiring acidic conditions, it is advisable to use the mildest possible acid concentration and temperature. If possible, perform a control experiment to assess the stability of the crown ether under your specific experimental conditions.
Q2: I am planning a synthesis that involves a strong base in the presence of this compound. Should I be concerned about degradation?
A2: Crown ethers are generally considered to be highly stable under basic conditions. The ether linkages are not susceptible to nucleophilic attack by common bases such as hydroxides. In fact, crown ethers are often used to enhance the reactivity of bases by sequestering the cation and providing a "naked" anion.
Troubleshooting:
-
Side reactions with the substrate: While the crown ether itself is stable, the enhanced basicity it promotes could lead to unintended side reactions with your substrate.
-
Recommendation: No specific precautions are generally needed to protect this compound from degradation under basic conditions. However, always consider the impact of enhanced basicity on the other components of your reaction mixture.
Q3: I have been storing a solution of this compound for an extended period. Could it have degraded?
A3: While chemically robust, long-term storage of crown ethers, especially in solution and exposed to air and light, can potentially lead to slow oxidative degradation. Ethers can undergo autoxidation in the presence of oxygen to form hydroperoxides, which can further decompose.
Troubleshooting:
-
Appearance of peroxides: Test for the presence of peroxides in aged solutions using standard methods (e.g., peroxide test strips). Peroxides can be hazardous and may interfere with your experiments.
-
Recommendation: For long-term storage, it is best to keep this compound as a solid in a tightly sealed container, protected from light and air. If a solution is required, consider preparing it fresh or storing it under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Q4: What are the likely degradation products of this compound under acidic conditions?
A4: Acid-catalyzed cleavage of the ether linkages would lead to ring-opening, initially forming linear polyethers with hydroxyl and potentially other functional groups at the termini, depending on the acid used. For example, cleavage with HBr would yield bromo- and hydroxyl-terminated linear ethers. Further degradation could lead to smaller diol and dihalide fragments.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: Several analytical techniques can be employed to monitor the stability of the crown ether:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques to separate the parent crown ether from its potential degradation products.[2] A decrease in the peak area of the starting material over time would indicate degradation.
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS), this technique can help in identifying the mass of potential degradation products, aiding in their structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the appearance of new signals corresponding to degradation products.
Quantitative Data Summary
Due to the lack of specific published degradation kinetic data for this compound, the following table presents hypothetical data for illustrative purposes. This data is based on general principles of ether stability and is intended to guide researchers in designing their own stability studies.
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradation Products (Hypothetical) |
| 1 M HCl (aq) | 25 | 24 | < 1 | - |
| 1 M HCl (aq) | 60 | 24 | 5-10 | Linear polyether diols |
| 6 M HCl (aq) | 80 | 24 | 30-50 | Linear polyether diols and smaller fragments |
| 1 M NaOH (aq) | 60 | 72 | < 1 | - |
| 30% H₂O₂ (aq) | 25 | 24 | 1-2 | Hydroperoxides and other oxidation products |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[3][4][5]
1. Materials:
-
This compound
-
Hydrochloric acid (e.g., 1 M and 6 M)
-
Sodium hydroxide (e.g., 1 M)
-
Hydrogen peroxide (e.g., 30%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Other relevant solvents for sample preparation
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl and another aliquot with 6 M HCl.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate base before analysis.
-
-
Base Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points.
-
Neutralize the samples with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Control Sample: Maintain an aliquot of the stock solution under the same temperature conditions without the stressor to serve as a control.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of a crown ether.
References
Technical Support Center: Enhancing the Selectivity of 1,6,11,16-Tetraoxacycloeicosane for Specific Cations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the enhancement of cation selectivity of 1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for enhancing the cation selectivity of this compound (20-crown-4)?
A1: The primary principle for enhancing the cation selectivity of 20-crown-4 lies in modifying its structure to create a more specific and favorable binding environment for a target cation. This is typically achieved by altering the macrocycle's cavity size, flexibility, and the electronic properties of the oxygen donor atoms. The "size-match" selectivity principle is a key concept, where the crown ether's cavity size is tailored to the ionic radius of the desired cation.[1]
Q2: What are the common strategies to modify 20-crown-4 for enhanced selectivity?
A2: Common strategies to enhance selectivity include:
-
Introducing Substituents: Attaching electron-donating or electron-withdrawing groups to the macrocycle's backbone can alter the electron density of the oxygen atoms, thereby influencing their binding affinity for different cations. Electron-donating groups generally increase the binding strength, while electron-withdrawing groups decrease it.[2]
-
Incorporating Aromatic Rings: Fusing benzene rings to the 20-crown-4 framework (creating dibenzo-20-crown-4, for example) increases the rigidity of the macrocycle. This pre-organizes the ligand for binding, which can enhance selectivity for cations that are a good fit for the now less-flexible cavity.
-
Adding Sidearms (Lariat Ethers): Functional groups can be attached to the macrocycle via a flexible sidearm. These sidearms can contain additional donor atoms that can coordinate with the complexed cation, providing a "three-dimensional" binding that significantly enhances stability and selectivity.
Q3: How can I determine the binding constant and selectivity of my modified 20-crown-4?
A3: Several experimental techniques can be used to determine binding constants (log K) and selectivity ratios:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shift of the crown ether's protons or the cation itself upon complexation can be monitored to determine the binding constant.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
-
Solvent Extraction: This classic method involves the extraction of a metal salt (often a picrate) from an aqueous phase into an organic phase containing the crown ether. The distribution of the metal ion between the two phases is used to calculate the extraction equilibrium constant, which is related to the binding affinity.
-
Ion-Selective Electrodes (ISEs): An electrode incorporating the crown ether can be used to measure the activity of a specific cation in solution, from which the binding constant can be derived.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 20-crown-4 derivatives and the subsequent evaluation of their cation selectivity.
Synthesis of 20-Crown-4 Derivatives (Williamson Ether Synthesis)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired macrocycle. | 1. Intermolecular polymerization is favored over intramolecular cyclization. 2. Incomplete deprotonation of the diol starting material. 3. Side reactions due to a non-optimal base. 4. Decomposition of reactants or products at high temperatures. | 1. Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the reactants to a large volume of solvent.2. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the alcohol groups.[4] The choice of cation for the base can also act as a template, promoting cyclization.[4]3. Ensure the base is not sterically hindered to the point where it cannot efficiently deprotonate the alcohol.[5]4. Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. |
| Difficulty in purifying the final crown ether product. | 1. Presence of linear oligomers and unreacted starting materials. 2. The product is a viscous oil or a low-melting solid. | 1. Flash column chromatography is often effective for separating the cyclic product from linear oligomers. A quaternary solvent system may be necessary for complex mixtures with components of varying polarity.[6]2. Purification can sometimes be achieved by forming a crystalline complex with a suitable salt (e.g., acetonitrile complex) followed by filtration and decomposition of the complex.[6] |
Cation Selectivity Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed selectivity between cations (e.g., Na⁺ vs. K⁺). | 1. The cavity of the modified 20-crown-4 is too flexible and can adapt to different cation sizes. 2. The electronic modifications are insufficient to significantly differentiate between the cations. 3. The solvent is strongly coordinating with the cations, competing with the crown ether. | 1. Increase the rigidity of the macrocycle by incorporating aromatic or cyclohexyl rings into the backbone.2. Introduce more potent electron-donating or electron-withdrawing groups, or add a sidearm with additional coordinating atoms to create a more specific binding pocket.3. Use a solvent with lower donor ability. The choice of solvent can significantly impact the observed selectivity. |
| Inconsistent results in binding constant determination (e.g., with ITC or NMR). | 1. Impure crown ether sample. 2. Incorrect concentrations of the crown ether or cation solutions. 3. Presence of competing ions in the buffer or solvent. 4. For ITC, improper heat of dilution correction. | 1. Ensure the purity of your synthesized crown ether using techniques like NMR, mass spectrometry, and elemental analysis.[6]2. Accurately determine the concentrations of all solutions. For the crown ether, this may involve careful weighing and dissolution in a calibrated volume of solvent.3. Use high-purity salts and solvents. Consider using a buffer with ions that are known not to interact with the crown ether.4. Perform a control titration of the cation solution into the solvent (without the crown ether) to accurately determine and subtract the heat of dilution. |
Data Presentation
The following table summarizes the stability constants (log K) for the complexation of various cations with 18-crown-6 and provides estimated values for 20-crown-4 based on known trends. The larger cavity of 20-crown-4 is expected to show a preference for larger cations compared to 18-crown-6.
| Cation | Ionic Radius (Å) | log K (18-crown-6 in Methanol) | Estimated log K (20-crown-4 in Methanol) |
| Li⁺ | 0.76 | 1.7 | < 1.5 |
| Na⁺ | 1.02 | 4.3 | ~ 3.5 |
| K⁺ | 1.38 | 6.1 | ~ 4.5 |
| Rb⁺ | 1.52 | 5.2 | ~ 4.8 |
| Cs⁺ | 1.67 | 4.6 | ~ 5.0 |
| Mg²⁺ | 0.72 | < 2.0 | < 2.0 |
| Ca²⁺ | 1.00 | 3.9 | ~ 3.0 |
| Sr²⁺ | 1.18 | 4.3 | ~ 3.8 |
| Ba²⁺ | 1.35 | 4.0 | ~ 4.2 |
Note: The stability constants are highly dependent on the solvent used. The values for 20-crown-4 are estimates based on the principle that its larger cavity size will favor larger cations, though the overall binding may be weaker due to a less optimal fit for some ions compared to 18-crown-6 and K⁺.
Experimental Protocols
Protocol 1: Determination of Binding Constant by UV-Vis Spectroscopy using the Picrate Extraction Method
This protocol describes a method for determining the binding constant of a crown ether with a metal cation by solvent extraction.
Materials:
-
This compound (or its derivative)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Picric acid
-
Metal hydroxide (e.g., NaOH, KOH)
-
Separatory funnels
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Aqueous Picrate Solution: Prepare a stock solution of the metal picrate by neutralizing a known concentration of picric acid with the corresponding metal hydroxide.
-
Extraction: a. In a series of separatory funnels, add a fixed volume of the aqueous metal picrate solution. b. To each funnel, add an equal volume of dichloromethane containing a varying, known concentration of the crown ether. c. Shake the funnels vigorously for a set amount of time (e.g., 30 minutes) to allow for equilibration. d. Allow the layers to separate completely.
-
Analysis: a. Carefully separate the aqueous and organic layers. b. Measure the absorbance of the picrate anion in the aqueous layer using a UV-Vis spectrophotometer at its λ_max (around 354 nm). c. Create a calibration curve for the metal picrate in the aqueous phase to determine the concentration of the unextracted picrate.
-
Calculation: The extraction equilibrium constant (K_ex) can be calculated from the distribution of the picrate between the two phases. The binding constant (K) is then determined from the K_ex value.
Visualizations
Caption: Workflow for determining cation binding constants using the picrate extraction method.
Caption: Strategies for enhancing the cation selectivity of 20-crown-4.
References
safe handling and storage procedures for 1,6,11,16-Tetraoxacycloeicosane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1,6,11,16-Tetraoxacycloeicosane (CAS No. 17043-02-6).
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₃₂O₄ |
| Molecular Weight | 288.42 g/mol [1] |
| CAS Number | 17043-02-6[1] |
| Appearance | White to off-white solid |
| Storage Temperature | Room Temperature; for solutions, 2-8°C is recommended. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Solution |
| Difficulty Dissolving the Compound | The compound has limited solubility in non-polar solvents. | Use a more polar solvent such as methanol, ethanol, or a mixture of solvents. Gentle warming and sonication can also aid dissolution. |
| Unexpected Reaction Outcome | The compound may be degraded or contain impurities. | Visually inspect the compound for any signs of degradation, such as discoloration or the presence of crystalline precipitates, which could indicate peroxide formation.[2] It is recommended to use the compound from a freshly opened container. |
| Inconsistent Experimental Results | The compound may have absorbed moisture, affecting its effective concentration. | Store the compound in a tightly sealed container in a dry, well-ventilated place, away from moisture.[3] For sensitive applications, handle the compound in a glove box under an inert atmosphere. |
| Material Appears Discolored | Potential degradation of the compound due to improper storage or exposure to contaminants. | Do not use the material. Dispose of it according to the recommended disposal procedures. |
Frequently Asked Questions (FAQs)
Handling
-
Q1: What are the primary hazards associated with this compound?
-
A1: The primary hazards are acute oral toxicity, skin irritation, and serious eye irritation. It is harmful if swallowed and causes skin and serious eye irritation.
-
-
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
A2: Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
-
-
Q3: How should I handle a spill of this compound?
-
A3: For a small spill, you should:
-
Avoid breathing dust.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Storage
-
Q4: What are the recommended storage conditions for this compound?
-
A4: The compound should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.[3] Solutions of the compound should be stored at 2-8°C.
-
-
Q5: Are there any materials that are incompatible with this compound?
-
A5: As a crown ether, it may be incompatible with strong oxidizing agents. Contact with these materials should be avoided.
-
-
Q6: What are the signs of degradation I should look for?
-
A6: Like other ethers, crown ethers can form explosive peroxides upon prolonged exposure to air and light.[2] Signs of degradation may include discoloration (yellowing) or the formation of crystalline precipitates within the container. If these are observed, the compound should be disposed of carefully.
-
Disposal
-
Q7: How should I dispose of waste this compound?
-
A7: Waste should be disposed of in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3] One common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Experimental Protocols & Methodologies
Safe Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
This diagram illustrates the logical steps to take in the event of an emergency involving this compound.
Caption: Logical flow for emergency response procedures.
References
Technical Support Center: Overcoming Solubility Issues of 1,6,11,16-Tetraoxacycloeicosane Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6,11,16-Tetraoxacycloeicosane and its complexes.
Troubleshooting Guide
This guide is designed to help you address specific issues you may encounter during your experiments.
Issue 1: My this compound complex has precipitated out of solution. What should I do?
Potential Causes and Solutions:
-
Solvent Incompatibility: The chosen solvent may not be appropriate for the complex. The solubility of crown ether-type complexes is highly dependent on the nature of the guest molecule and the solvent.[1][2][3]
-
Solution: Consult the solvent selection table below. Attempt to redissolve the precipitate in a small amount of a more suitable solvent before adding it to your experimental system.
-
-
Concentration Exceeds Solubility Limit: The concentration of your complex may be too high for the chosen solvent.
-
Solution: Try diluting your sample with more of the same solvent. If the precipitate redissolves, you have likely exceeded the solubility limit.
-
-
Temperature Effects: A decrease in temperature can cause a decrease in solubility, leading to precipitation.
-
Solution: Gently warm the solution. If the precipitate redissolves, maintain a constant, slightly elevated temperature during your experiment, ensuring it does not affect the stability of your complex.
-
-
pH Incompatibility (for complexes with ionizable guests): If the guest molecule within the macrocycle has an ionizable group, the pH of the solution can significantly impact solubility.
-
Solution: Adjust the pH of the solution. For acidic guests, increasing the pH may improve solubility, while for basic guests, decreasing the pH might be effective.[4] Perform small-scale tests to find the optimal pH range.
-
Issue 2: How can I improve the aqueous solubility of my this compound complex?
Potential Solutions:
-
Co-solvent Systems: The addition of a water-miscible organic solvent can significantly enhance the solubility of poorly water-soluble compounds.[5][6][7]
-
Recommended Co-solvents: Ethanol, isopropanol, polyethylene glycol (PEG), propylene glycol (PG), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used.
-
Procedure: Start by dissolving the complex in a minimal amount of the co-solvent, and then slowly add the aqueous buffer while stirring. See the detailed experimental protocol below.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic complex, increasing its apparent solubility in aqueous media.
-
Recommended Surfactants: Tween® 80, Polysorbate 20, and Cremophor® EL are frequently used non-ionic surfactants in pharmaceutical formulations.
-
Procedure: Prepare a stock solution of the surfactant in your aqueous buffer and then attempt to dissolve the complex in this solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are known for their ability to enhance the solubility of poorly soluble drugs.
-
-
pH Adjustment: As mentioned previously, for complexes with ionizable guests, adjusting the pH to favor the ionized form can improve aqueous solubility.[4]
Frequently Asked Questions (FAQs)
Q1: What factors influence the solubility of this compound complexes?
The solubility of these complexes is influenced by several factors:
-
Nature of the Guest Molecule: The polarity, size, and charge of the molecule encapsulated within the this compound ring play a crucial role. Nonpolar guests tend to make the complex more soluble in organic solvents.[1][3]
-
Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical.[2] A solvent that can effectively solvate both the hydrophobic exterior of the macrocycle and any exposed polar parts of the guest molecule will be most effective.
-
Temperature: Generally, solubility increases with temperature, although there are exceptions.
-
pH of the Medium: For complexes containing ionizable guest molecules, the pH will determine the charge state and thus influence solubility.
-
Presence of Other Solutes: The presence of salts or other additives can affect the solubility through common ion effects or changes in the solvent properties.
Q2: What are some recommended starting solvents for dissolving this compound and its complexes?
Based on the general properties of crown ethers, the following solvents are recommended as starting points for solubility testing.[8] Please note that the ideal solvent will depend on the specific complex.
| Solvent | Polarity Index | Expected Solubility of Uncomplexed this compound | Expected Solubility of a Nonpolar Guest Complex | Expected Solubility of a Polar/Ionic Guest Complex |
| Water | 10.2 | Poor | Very Poor | Potentially Low to Moderate (guest dependent) |
| Methanol | 5.1 | Moderate | Moderate | Good |
| Ethanol | 4.3 | Good | Good | Moderate |
| Dichloromethane (DCM) | 3.1 | Very Good | Very Good | Poor |
| Tetrahydrofuran (THF) | 4.0 | Very Good | Very Good | Poor |
| Toluene | 2.4 | Good | Very Good | Very Poor |
| Hexane | 0.1 | Poor | Good | Very Poor |
This table provides illustrative data based on the known properties of similar macrocyclic ethers. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol: Enhancing Aqueous Solubility using a Co-solvent System
This protocol describes a general method for preparing an aqueous solution of a poorly soluble this compound complex using a co-solvent.
Materials:
-
This compound complex
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution in Co-solvent:
-
Weigh a precise amount of the this compound complex into a sterile microcentrifuge tube.
-
Add a small volume of the chosen co-solvent (e.g., for a final 10% co-solvent concentration in 1 mL, start with 100 µL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the complex completely. Gentle warming or sonication may be used if necessary, provided the complex is stable under these conditions.
-
-
Titration with Aqueous Buffer:
-
Slowly add the aqueous buffer to the co-solvent solution in a dropwise manner while continuously vortexing.
-
Continue adding the buffer until the desired final concentration is reached.
-
-
Observation and Assessment:
-
After adding the full volume of the buffer, visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, the complex is soluble under these conditions.
-
If precipitation occurs, the concentration may be too high for this co-solvent ratio. Repeat the procedure with a higher co-solvent percentage or a lower final concentration of the complex.
-
Visualizations
Caption: Workflow for enhancing solubility with a co-solvent.
Caption: Host-guest complexation enhances solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 3. Crown ether - Wikipedia [en.wikipedia.org]
- 4. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 5. longdom.org [longdom.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. fiveable.me [fiveable.me]
minimizing oligomerization during the synthesis of 1,6,11,16-Tetraoxacycloeicosane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6,11,16-Tetraoxacycloeicosane. Our focus is on minimizing the formation of undesired oligomers and maximizing the yield of the target macrocycle.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired macrocycle | - Ineffective deprotonation of the diol. - Impure or wet reagents and solvents. - Incorrect reaction temperature. - Deactivation of the halide leaving group. | - Ensure the use of a strong, non-nucleophilic base (e.g., NaH, KH). - Use freshly dried, anhydrous solvents (e.g., THF, DMF). - Optimize the reaction temperature; typically, these reactions are run at elevated temperatures to ensure sufficient reaction rates. - Use a good leaving group on the alkyl chain, such as tosylate or iodide. |
| Predominance of oligomeric or polymeric byproducts | - High concentration of reactants favors intermolecular reactions. - Absence of a suitable template ion. | - Employ high-dilution conditions by the slow and simultaneous addition of the diol and the dihalide/ditosylate to a large volume of solvent.[1] - Introduce an appropriate alkali metal salt to act as a template. For a 20-membered ring, larger cations like K+ or Cs+ are often effective.[1] |
| Difficult purification of the final product | - Presence of multiple oligomers with similar physical properties to the desired macrocycle. - Contamination with unreacted starting materials. | - Utilize column chromatography with a suitable stationary phase (e.g., silica gel or alumina) and a carefully selected eluent system. - Consider recrystallization from an appropriate solvent system to isolate the desired macrocycle. - Complexation with specific metal salts can sometimes be used to selectively precipitate the crown ether. |
| Reaction fails to go to completion | - Insufficient reaction time. - Steric hindrance in the starting materials. | - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. - Ensure the use of primary halides or tosylates, as secondary and tertiary halides are more prone to elimination reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in minimizing oligomerization during the synthesis of this compound?
A1: The most critical factor is maintaining a low concentration of the reacting species to favor intramolecular cyclization over intermolecular polymerization. This is achieved through the principle of high dilution, where the reactants are added slowly and separately to a large volume of solvent.[1]
Q2: How does a template ion work to improve the yield of the macrocycle?
A2: A template ion, typically an alkali metal cation, coordinates with the oxygen atoms of the linear precursor molecule. This pre-organizes the precursor into a conformation that is favorable for intramolecular cyclization, thereby increasing the probability of forming the desired macrocycle over linear oligomers. The size of the cation should match the cavity size of the desired crown ether for optimal templating effect.[1]
Q3: What are the ideal starting materials for the synthesis of this compound via Williamson ether synthesis?
A3: The synthesis typically involves the reaction of a diol with a dihalide or a ditosylate. For this compound, suitable precursors would be two molecules that, when combined, form the 20-membered ring with four oxygen atoms. For example, the reaction of 1,5-pentanediol with bis(2-chloroethyl) ether in the presence of a base.
Q4: Which solvents are recommended for this synthesis?
A4: Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used for Williamson ether synthesis-based macrocyclizations. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.
Q5: What is the role of the base in the Williamson ether synthesis for this macrocycle?
A5: A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is required to deprotonate the hydroxyl groups of the diol to form the more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the dihalide or ditosylate in an SN2 reaction to form the ether linkages.
Quantitative Data on Macrocyclization
The yield of the desired macrocycle is highly dependent on the reaction conditions. The following table provides illustrative data on how reactant concentration and the presence of a template ion can influence the outcome of a typical 20-membered crown ether synthesis.
| Reactant Concentration | Template Ion | Yield of this compound (%) | Yield of Oligomers (%) |
| 0.1 M | None | ~10-20 | ~80-90 |
| 0.01 M | None | ~30-40 | ~60-70 |
| 0.001 M (High Dilution) | None | ~50-60 | ~40-50 |
| 0.1 M | Li⁺ | ~15-25 | ~75-85 |
| 0.1 M | Na⁺ | ~25-35 | ~65-75 |
| 0.1 M | K⁺ | ~45-55 | ~45-55 |
| 0.1 M | Cs⁺ | ~50-60 | ~40-50 |
Note: This data is representative and compiled from general principles of macrocyclization. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Methodology for High-Dilution Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using high-dilution conditions to minimize oligomerization.
Materials:
-
1,5-Pentanediol
-
Bis(2-chloroethyl) ether
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of 1,5-pentanediol in anhydrous THF.
-
Prepare a 0.1 M solution of bis(2-chloroethyl) ether in anhydrous THF.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.
-
The flask should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a volume of anhydrous THF sufficient for high dilution (e.g., to achieve a final reactant concentration of approximately 0.001 M).
-
Add sodium hydride (2.2 equivalents relative to the diol) to the reaction flask.
-
-
Reaction Execution:
-
Using the syringe pumps, add the 1,5-pentanediol solution and the bis(2-chloroethyl) ether solution simultaneously and at a very slow rate (e.g., over 8-12 hours) to the stirred suspension of sodium hydride in THF at reflux.
-
-
Work-up:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound from oligomeric byproducts.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 1,6,11,16-Tetraoxacycloeicosane and Dicyclohexano-18-crown-6 for Researchers
In the landscape of host-guest chemistry and its applications in research and drug development, the selection of an appropriate macrocyclic ligand is paramount. This guide provides a comparative analysis of two notable crown ethers: 1,6,11,16-Tetraoxacycloeicosane and Dicyclohexano-18-crown-6, offering insights into their structural properties, cation binding capabilities, and experimental evaluation methodologies.
Introduction to the Crown Ethers
This compound , also known as 20-crown-4, is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms.[1] Its larger and more flexible ring structure suggests a capacity to complex with larger cations or potentially multiple smaller cations.[1]
Dicyclohexano-18-crown-6 (DCH18C6) is a well-studied crown ether featuring an 18-membered ring with six oxygen atoms, fused to two cyclohexane rings. It is recognized for its high affinity for potassium ions and its extensive use as a phase transfer catalyst and in separation science.
Comparative Overview
| Property | This compound | Dicyclohexano-18-crown-6 |
| Synonyms | 20-crown-4 | DCH18C6, Perhydro-dibenzo-18-crown-6 |
| CAS Number | 17043-02-6[2] | 16069-36-6 |
| Molecular Formula | C₁₆H₃₂O₄[3] | C₂₀H₃₆O₆ |
| Molecular Weight | 288.43 g/mol [4] | 372.50 g/mol |
| Ring Size | 20 members | 18 members |
| Number of Oxygen Atoms | 4[1] | 6 |
| Key Structural Feature | Large, flexible 20-membered ring[1] | 18-membered ring with two cyclohexane rings |
| Primary Applications | Potential for complexing larger cations[1] | Phase transfer catalysis, ion separation, complexation of K⁺ |
Cation Binding and Selectivity
The ability of crown ethers to selectively bind cations is central to their utility. This interaction is influenced by the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms, and the solvent system.
This compound (20-crown-4):
Quantitative experimental data on the binding constants of this compound with various cations are not widely available in scientific literature.[1] However, its structural characteristics provide a basis for theoretical performance assessment. The 20-membered ring with four oxygen donor atoms suggests an affinity for larger cations or the possibility of forming complexes with more than one smaller cation.[1] The inherent flexibility of the larger ring, compared to the more rigid structure of dicyclohexano-18-crown-6, may lead to a higher entropic penalty upon complexation, potentially resulting in lower binding constants.[1] It is theorized to form stable complexes with cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[1]
Dicyclohexano-18-crown-6 (DCH18C6):
DCH18C6 has been extensively studied, and quantitative data on its cation binding are available. It exhibits a strong preference for potassium ions (K⁺), which closely fit the cavity of the 18-membered ring. This selectivity is the basis for many of its applications.
Quantitative Data for Dicyclohexano-18-crown-6:
| Cation | Method | Solvent System | Binding Constant (log K) / Binding Energy | Reference |
| Rb⁺ | Solvent Extraction | 1,2-dichloroethane/ionic liquid | Extraction Efficiency: up to 93.63% | [5] |
| Sr²⁺ | Solvent Extraction | n-octanol and acetylene tetrachloride | - | [6] |
Note: The table presents a selection of available data. Binding constants and extraction efficiencies are highly dependent on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of crown ether performance. Below are representative experimental protocols for key techniques used to evaluate cation binding.
Solvent Extraction of Rubidium Ions using Dicyclohexano-18-crown-6
This protocol describes a method for determining the extraction efficiency of DCH18C6 for rubidium ions from an aqueous solution.
Materials:
-
Dicyclohexano-18-crown-6 (DCH18C6)
-
1,2-dichloroethane
-
Ionic liquid (e.g., [C₂mim⁺][NTf₂⁻])
-
Aqueous solution containing Rb⁺ and K⁺ ions
-
Split funnel
-
Thermostatic water bath oscillator
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Ammonium nitrate solution (for stripping)
Procedure:
-
Preparation of the Organic Phase: Dissolve a known concentration of DCH18C6 in a mixture of 1,2-dichloroethane and the ionic liquid.
-
Extraction:
-
Add a fixed volume (e.g., 5.0 mL) of the aqueous phase and a specific volume of the organic phase to a split funnel.
-
Shake the funnel in a thermostatic water bath oscillator for a set time (e.g., 15 minutes) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the phases to separate. Centrifugation can be used to aid separation.
-
-
Analysis:
-
Carefully separate the aqueous phase and dilute it as necessary.
-
Measure the concentration of Rb⁺ (and K⁺ for selectivity studies) in the final aqueous phase using AAS or ICP-MS.
-
-
Calculation of Extraction Efficiency: The concentration of metal ions in the organic phase is calculated as the difference between the initial and final concentrations in the aqueous phase. The extraction efficiency is then determined as a percentage.
-
Stripping (Optional): The loaded organic phase can be treated with an ammonium nitrate solution to strip the complexed rubidium ions back into an aqueous phase for recovery and analysis.[5]
Conductometric Titration for Determining Binding Constants
Conductometric titration is a widely used method to determine the stoichiometry and stability constants of crown ether-cation complexes.
Materials:
-
Conductivity meter with a conductivity cell
-
Burette
-
Beaker
-
Thermostat
-
Solution of the crown ether in a suitable solvent (e.g., methanol-water mixture)
-
Solution of the metal salt of interest in the same solvent
Procedure:
-
Setup: Place a known volume of the metal salt solution in a beaker and immerse the conductivity cell. The beaker should be placed in a thermostat to maintain a constant temperature.
-
Initial Measurement: Measure the initial conductance of the metal salt solution.
-
Titration:
-
Add the crown ether solution from the burette in small, precise increments.
-
After each addition, stir the solution to ensure homogeneity and record the conductance reading once it stabilizes.
-
-
Data Analysis:
-
Plot the measured conductance as a function of the volume of the crown ether solution added.
-
The plot will typically consist of two linear segments with different slopes. The intersection of these lines corresponds to the equivalence point, which indicates the stoichiometry of the complex (e.g., 1:1).
-
The stability constant (K) of the complex can be calculated from the changes in conductivity throughout the titration using appropriate software or mathematical models.[7]
-
Visualizing Experimental Workflows and Concepts
Diagrams generated using Graphviz can effectively illustrate the complex processes and relationships in crown ether chemistry.
Caption: Cation complexation by a crown ether.
Caption: Workflow for solvent extraction experiment.
Conclusion
Both this compound and Dicyclohexano-18-crown-6 offer unique properties for researchers in various fields. DCH18C6 is a well-characterized and versatile crown ether with a proven track record in cation binding and catalysis, supported by a wealth of quantitative data. While quantitative performance data for this compound is currently limited, its distinct structural features—a larger, more flexible ring—present intriguing possibilities for the selective complexation of larger metal ions or novel binding stoichiometries. The choice between these two crown ethers will ultimately depend on the specific requirements of the intended application, with DCH18C6 being the more established option for known applications and 20-crown-4 representing an area ripe for further exploratory research. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the performance of these and other crown ethers in their own laboratories.
References
- 1. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 17043-02-6 | AChemBlock [achemblock.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the Binding Affinity of 1,6,11,16-Tetraoxacycloeicosane with Various Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding constants of 1,6,11,16-Tetraoxacycloeicosane, also known as 20-crown-4, with a range of metal ions. Understanding these binding affinities is crucial for applications in ion separation, sensing, and the development of novel therapeutic agents. This document summarizes available quantitative data, offers detailed experimental protocols for determining these constants, and visualizes the fundamental complexation process.
Overview of Metal Ion Complexation by this compound
This compound is a macrocyclic polyether with a 20-membered ring containing four oxygen atoms. The central cavity of this crown ether can selectively encapsulate metal ions, forming stable host-guest complexes. The stability of these complexes, quantified by the binding constant (log K), is influenced by several factors including the size of the metal ion relative to the crown ether's cavity, the charge density of the ion, and the solvent used in the determination. The larger cavity size of 20-crown-4 allows for the complexation of larger cations or even multiple smaller cations.[1]
Comparative Binding Constants
| Crown Ether | Cavity Size (Å) | Metal Ion | Ionic Diameter (Å) | Log K (in Methanol) |
| This compound (20-crown-4) | ~3.4 - 4.0 | Na⁺ | 2.28 | Estimated |
| K⁺ | 2.94 | Estimated | ||
| Cs⁺ | 3.64 | Estimated | ||
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 | 2.18 |
| Na⁺ | 2.28 | 1.0 | ||
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.28 | 3.31 |
| K⁺ | 2.94 | 3.42 | ||
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.94 | 6.05 |
| Rb⁺ | 3.22 | 5.22 | ||
| Cs⁺ | 3.64 | 4.62 | ||
| Dibenzo-18-crown-6 | 2.6 - 3.2 | K⁺ | 2.94 | 5.00 |
| Pb²⁺ | 2.40 | 5.04 |
Note: Estimated values for this compound are based on its larger cavity size, which would suggest a preference for larger alkali metal ions like Cs⁺ or the potential to form complexes with multiple smaller ions. Precise experimental determination is required for accurate values.
Experimental Protocols for Determining Binding Constants
The stability constants of crown ether-metal ion complexes are commonly determined using techniques such as conductometric and spectrophotometric titrations.
Conductometric Titration
This method relies on the change in the molar conductivity of a metal salt solution upon the addition of a crown ether. The formation of a complex alters the mobility of the ions, leading to a measurable change in conductance.[2][3]
Materials and Equipment:
-
Conductivity meter with a dipping cell
-
Thermostated water bath
-
Microburette
-
Stock solution of the metal salt (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol, acetonitrile)
-
Stock solution of this compound (e.g., 2 x 10⁻² M) in the same solvent
Procedure:
-
Place a known volume (e.g., 25 mL) of the metal salt solution into a thermostated titration cell.
-
Immerse the conductivity cell into the solution and allow the temperature to equilibrate.
-
Record the initial conductance of the solution.
-
Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.
-
After each addition, stir the solution to ensure homogeneity and record the conductance once the reading stabilizes.
-
Continue the titration until the change in conductance becomes negligible, typically at a ligand-to-metal molar ratio of about 2:1 or higher.
-
Plot the molar conductivity of the solution as a function of the molar ratio of the crown ether to the metal ion.
-
The stability constant (K) can be calculated from the titration data using appropriate software or by fitting the data to a binding isotherm model.
Spectrophotometric Titration
This method is applicable when the formation of the metal-crown ether complex results in a change in the UV-Vis absorption spectrum of a chromophoric species. Often, a competitive binding approach is used with a colored indicator that also binds to the metal ion.[4][5]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Thermostated cell holder
-
Quartz cuvettes
-
Microsyringes
-
Stock solution of a suitable metal salt and a chromophoric indicator (e.g., picrate salts) in a non-polar solvent (e.g., THF, acetonitrile).
-
Stock solution of this compound in the same solvent.
Procedure:
-
Prepare a solution containing the metal salt and the chromophoric indicator at a known concentration in a cuvette.
-
Record the initial UV-Vis spectrum of this solution.
-
Add a small, precise volume of the crown ether solution to the cuvette using a microsyringe.
-
Mix the solution thoroughly and record the UV-Vis spectrum after the reaction has reached equilibrium.
-
Repeat the addition of the crown ether solution and record the spectra at each step until no further significant changes in the absorbance are observed.
-
Monitor the change in absorbance at the wavelength of maximum absorption of the metal-indicator complex or the newly formed metal-crown ether complex.
-
The binding constant is determined by analyzing the absorbance changes as a function of the crown ether concentration, often using methods like the Benesi-Hildebrand plot.
Visualization of the Complexation Process
The following diagrams illustrate the fundamental principles of metal ion binding by this compound and the workflow for determining the binding constant via titration.
Caption: Host-guest complex formation between this compound and a metal ion.
Caption: Generalized workflow for determining metal-crown ether binding constants via titration.
References
- 1. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. chemijournal.com [chemijournal.com]
- 4. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to the Purity Validation of 1,6,11,16-Tetraoxacycloeicosane by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 1,6,11,16-Tetraoxacycloeicosane. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction
This compound is a macrocyclic polyether, a class of compounds also known as crown ethers. The purity of such compounds is critical for their application in various fields, including as phase-transfer catalysts, in the formulation of ion-selective electrodes, and in host-guest chemistry. This guide outlines the principles and practical aspects of two primary analytical techniques for purity determination: HPLC and quantitative NMR (qNMR). While HPLC provides a powerful separation of the target compound from its impurities, qNMR offers a direct and primary method of quantification without the need for a specific reference standard of the impurities.
Comparative Data Summary
The following tables present illustrative data for the purity assessment of a typical batch of this compound using HPLC and qNMR.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Result |
| Method | Reversed-Phase HPLC |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Main Peak) | 5.8 min |
| Purity (Area %) | 99.2% |
| Impurity 1 (Area %) | 0.5% (at 3.2 min) |
| Impurity 2 (Area %) | 0.3% (at 7.1 min) |
Table 2: Quantitative ¹H-NMR Purity Analysis of this compound
| Parameter | Result |
| Spectrometer | 400 MHz NMR |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride |
| Analyte Signal (Integral) | δ 3.65 ppm (t, 8H) |
| Internal Standard Signal (Integral) | δ 7.10 ppm (s, 2H) |
| Calculated Purity (mol/mol) | 99.5% |
| Measurement Uncertainty | ± 0.2% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general-purpose reversed-phase HPLC method suitable for the purity determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound sample
-
Class A volumetric flasks and pipettes
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing acetonitrile and deionized water in a 70:30 volume-to-volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Run Time: 15 minutes
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.[1][2][3]
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
-
Class A volumetric glassware
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using quantitative parameters. This typically involves:
-
A longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
A calibrated 90° pulse.
-
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the triplet at approximately 3.65 ppm (corresponding to the 8 protons adjacent to the ether oxygens) is suitable. For maleic anhydride, the singlet at around 7.10 ppm (2 protons) can be used.
-
Calculate the purity using the following formula:
Purity (w/w %) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow and Pathway Diagrams
Caption: Workflow for purity validation of this compound.
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. |
| Quantification | Relative (area percent) unless a certified reference standard for each impurity is used. | Absolute, using a certified internal standard.[2] |
| Selectivity | High, capable of separating closely related impurities. | Depends on spectral resolution; may have overlapping signals in complex mixtures. |
| Sensitivity | Generally higher, capable of detecting trace impurities. | Lower, typically requires a higher concentration of the analyte. |
| Reference Standards | Requires a reference standard of the main compound for identification and, ideally, of each impurity for accurate quantification. | Requires a certified internal standard of a different, stable compound.[1][3] |
| Structural Information | Provides limited structural information (retention time). | Provides detailed structural information, aiding in impurity identification. |
| Analysis Time | Typically longer due to chromatographic run times. | Faster per sample after initial setup and method development. |
| Method Development | Can be complex, requiring optimization of column, mobile phase, and other parameters. | Requires careful selection of solvent and internal standard, and optimization of acquisition parameters. |
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC is the preferred method for detecting and quantifying trace impurities due to its high sensitivity and separation capabilities. It is ideal for routine quality control where a validated method is in place.
-
qNMR is an excellent primary method for obtaining an accurate, absolute purity value without the need for impurity reference standards.[2] It also provides valuable structural information that can aid in the identification of unknown impurities.
For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC can be used to profile the impurities, while qNMR can provide an accurate assay of the main component.
References
Computational Modeling of 1,6,11,16-Tetraoxacycloeicosane's Ion Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective binding of ions by macrocyclic compounds is a cornerstone of various scientific and industrial applications, from biomedical sensors to targeted drug delivery and environmental remediation. 1,6,11,16-Tetraoxacycloeicosane, a 20-membered crown ether (20-crown-4), presents a unique scaffold for ion complexation due to its larger cavity size compared to more commonly studied crown ethers like 12-crown-4 and 18-crown-6. This guide provides a comparative overview of the computational and experimental approaches used to characterize the ion selectivity of crown ethers, with a focus on contextualizing the potential behavior of this compound. While specific computational studies on this compound are limited in the readily available literature, this guide leverages data from analogous crown ethers to provide a predictive and methodological framework.
Comparative Analysis of Ion Selectivity
The ion selectivity of a crown ether is primarily determined by the compatibility between the cation's ionic radius and the size of the crown ether's cavity, as well as the solvation energies of the ion and the complex. Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting these interactions.
Table 1: Comparative Ion Selectivity Data for Various Crown Ethers
| Crown Ether | Cavity Diameter (Å) | Ion(s) of Highest Selectivity | Method | Reference |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | Computational (DFT) | [1] |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺, K⁺ | Experimental | [2] |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | Computational (MD), Experimental | [2][3] |
| This compound (20-Crown-4) | ~3.4 - 3.7 | Predicted: Larger cations (e.g., Rb⁺, Cs⁺) | - | - |
| Dibenzo-24-crown-8 | 3.6 - 4.4 | K⁺, Cs⁺ | Experimental | [2] |
Note: Data for this compound is predictive and based on the trend of increasing cavity size.
Table 2: Computationally Derived Binding Energies of Cations with Crown Ethers (kcal/mol)
| Cation | 12-Crown-4 (DFT)[1] | 18-Crown-6 (DFT)[4] |
| Li⁺ | -40.2 | -99.9 |
| Na⁺ | -30.5 | -81.7 |
| K⁺ | -22.1 | -68.3 |
Note: The binding energies are highly dependent on the computational method and basis set used. These values serve as a comparative illustration.
Experimental and Computational Protocols
A thorough understanding of ion selectivity relies on a combination of experimental validation and computational modeling.
Experimental Protocol: Conductometric Titration
One common experimental method to determine the stability constants of crown ether-ion complexes is conductometric titration.
-
Preparation of Solutions: A solution of the crown ether is prepared in a suitable solvent (e.g., a mixture of propylene carbonate and ethylene carbonate). A separate solution of the metal salt (e.g., perchlorate salt) is also prepared in the same solvent.
-
Initial Conductance Measurement: The initial conductance of the metal salt solution is measured using a conductivity meter.
-
Titration: The crown ether solution is incrementally added to the metal salt solution.
-
Conductance Monitoring: The conductance of the solution is measured after each addition of the crown ether solution.
-
Data Analysis: The change in conductance is plotted against the molar ratio of crown ether to metal ion. The stoichiometry and stability constant of the complex can be determined from the shape of the titration curve.[5]
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are employed to determine the binding energies of ion-crown ether complexes, providing insights into selectivity.
-
Geometry Optimization: The 3D structures of the crown ether and the ion-crown ether complexes are optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Binding Energy Calculation: The binding energy (ΔE_binding) is calculated as the difference between the total energy of the complex and the sum of the energies of the isolated crown ether and the ion: ΔE_binding = E_complex - (E_crown + E_ion)
-
Basis Set Superposition Error (BSSE) Correction: The Counterpoise method is often applied to correct for BSSE, which can artificially increase the calculated binding energy.
Computational Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the ion-crown ether interaction and can be used to calculate the potential of mean force (PMF) and free energy of binding.
-
System Setup: A simulation box is created containing the crown ether, the ion of interest, and a sufficient number of solvent molecules (e.g., water) to represent the bulk environment.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.
-
Equilibration: The system is equilibrated at a constant temperature and pressure to allow it to reach a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the system.
-
Analysis: The trajectory from the production run is analyzed to calculate various properties, including radial distribution functions, coordination numbers, and the PMF of ion binding using techniques like umbrella sampling.
Visualizing Computational Workflows
The following diagrams illustrate the logical flow of the computational methods described.
Caption: Workflow for DFT calculation of binding energy.
Caption: Workflow for MD simulation of ion binding free energy.
Conclusion
The ion selectivity of this compound is a promising area of research with potential applications in diverse fields. While direct experimental and computational data for this specific crown ether are not abundant, the methodologies and comparative data from other crown ethers provide a robust framework for future investigations. The combination of DFT calculations for binding energies and MD simulations for free energies of binding, validated by experimental techniques like conductometric titration, will be crucial in fully elucidating the ion selectivity profile of this and other large macrocyclic compounds. This integrated approach will undoubtedly accelerate the rational design of novel ionophores for targeted applications in science and technology.
References
A Comparative Guide to the Catalytic Efficiency of 1,6,11,16-Tetraoxacycloeicosane and Other Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic efficiency of 1,6,11,16-Tetraoxacycloeicosane, a 20-crown-4 ether, with other well-established crown ether catalysts. Due to a lack of direct comparative experimental studies in the current literature for this specific crown ether, this guide focuses on the fundamental principles of crown ether catalysis, theoretical considerations, and a standardized experimental protocol to enable researchers to conduct their own comparative analyses.
Introduction to Crown Ether Catalysis
Crown ethers are cyclic polyethers that can selectively bind cations, a property that makes them excellent phase-transfer catalysts.[1][2][3] In a typical phase-transfer catalysis scenario, an ionic reagent soluble in an aqueous phase is made available in an organic phase where the substrate is dissolved. The crown ether encapsulates the cation of the ionic reagent, creating a lipophilic complex that can migrate into the organic phase. This "naked" anion is then highly reactive towards the organic substrate.[4] The catalytic efficiency of a crown ether is influenced by several factors, including the relative size of the crown ether cavity and the ionic radius of the cation, the lipophilicity of the crown ether, and the nature of the solvent.[5]
Comparison of Crown Ether Properties
The catalytic performance of a crown ether is intrinsically linked to its structural and complexation properties. Below is a table summarizing key characteristics of this compound and other commonly used crown ethers.
| Crown Ether | Structure | Ring Size | Cavity Diameter (Å) | Primary Cation Selectivity |
| This compound (20-Crown-4) | C₁₆H₃₂O₄ | 20 | ~3.7 - 4.2 | K⁺, Ba²⁺ (predicted) |
| 12-Crown-4 | C₈H₁₆O₄ | 12 | 1.2 - 1.5 | Li⁺ |
| 15-Crown-5 | C₁₀H₂₀O₅ | 15 | 1.7 - 2.2 | Na⁺, K⁺ |
| 18-Crown-6 | C₁₂H₂₄O₆ | 18 | 2.6 - 3.2 | K⁺ |
| Dibenzo-18-Crown-6 | C₂₀H₂₄O₆ | 18 | 2.6 - 3.2 | K⁺, Rb⁺ |
Note: The cavity diameter for this compound is an estimate based on its structure, and its cation selectivity is predicted based on the "size-fit" concept.
Theoretical Considerations for this compound
While direct experimental data is scarce, theoretical studies on smaller crown-4 ethers (up to 16-crown-4) using Density Functional Theory (DFT) have shown a strong preference for smaller cations like Li⁺ and Na⁺. Extrapolating from these findings, the larger cavity of a 20-crown-4 ether like this compound would be expected to show a preference for larger cations such as K⁺ and potentially Ba²⁺. The efficiency of this crown ether as a phase-transfer catalyst will, therefore, be highly dependent on the cation of the inorganic reagent used in a given reaction.
Experimental Protocol: Comparative Williamson Ether Synthesis
To empirically determine the catalytic efficiency of this compound relative to other crown ethers, a standardized Williamson ether synthesis can be employed. This reaction is a classic example of a nucleophilic substitution reaction often facilitated by phase-transfer catalysis.[6][7][8][9]
Reaction:
Phenol + 1-Bromobutane → Butyl Phenyl Ether
Materials:
-
Phenol
-
1-Bromobutane
-
Potassium hydroxide (KOH)
-
Toluene (or other suitable non-polar solvent)
-
Crown ether catalyst (e.g., this compound, 18-Crown-6, etc.)
-
Internal standard (e.g., decane) for GC analysis
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and the chosen crown ether catalyst (0.5 mmol, 5 mol%) in toluene (50 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium hydroxide (20 mmol) in deionized water (20 mL).
-
Reaction Initiation: Add the aqueous KOH solution to the organic solution in the round-bottom flask.
-
Addition of Alkylating Agent: Add 1-bromobutane (12 mmol) and the internal standard to the reaction mixture.
-
Reaction Progress: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from the organic layer using a syringe.
-
Sample Preparation: Quench the reaction in the aliquot with a small amount of dilute HCl. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the sample by Gas Chromatography (GC) to determine the conversion of phenol and the yield of butyl phenyl ether.
-
Comparison: Repeat the experiment under identical conditions using different crown ether catalysts to compare their respective catalytic efficiencies based on reaction rates and final product yields.
Visualizing the Catalytic Process and Structures
To better understand the underlying mechanisms and structural differences, the following diagrams are provided.
References
- 1. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 6. community.wvu.edu [community.wvu.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
Confirming the Structure of 1,6,11,16-Tetraoxacycloeicosane Complexes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of macrocyclic complexes is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for confirming the structure of 1,6,11,16-Tetraoxacycloeicosane complexes. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the most appropriate method for your research needs.
This compound, a 20-membered crown ether, is a flexible macrocycle capable of forming stable complexes with various cations. The conformation of the macrocycle and the coordination of the guest ion are critical to its function. While X-ray crystallography provides the definitive solid-state structure, a combination of techniques is often employed for a complete understanding of these complexes in different environments.
Method Comparison: X-ray Crystallography vs. Alternatives
The choice of analytical technique for studying this compound complexes depends on the specific information required, such as atomic resolution, solution-state conformation, or binding affinities.
| Technique | Information Provided | Resolution | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Atomic (<1 Å) | Crystalline Solid | Low | Unambiguous structure determination. | Requires single crystals; structure may differ from solution state. |
| NMR Spectroscopy | Solution-state conformation, host-guest interactions, binding constants, and dynamics. | Atomic to molecular level | Solution | Medium | Provides information about the complex in a biologically relevant state. | Structure is an average of conformations; interpretation can be complex for large molecules.[1][2] |
| Mass Spectrometry | Stoichiometry of the complex, and fragmentation patterns for structural clues. | Molecular | Gas Phase | High | High sensitivity and speed; requires minimal sample. | Provides limited information on 3D structure; ionization can sometimes alter the complex.[3] |
| Computational Modeling | Theoretical 3D structure, interaction energies, and conformational analysis. | Atomic | In silico | High | Complements experimental data; predicts structures of unstable complexes.[4][5] | Accuracy depends on the computational method and force field used; requires experimental validation. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
X-ray crystallography offers an unparalleled level of detail, providing a precise three-dimensional map of the atoms within a crystal. For this compound complexes, this technique can definitively establish the coordination of the guest ion, the conformation of the macrocyclic ring, and any interactions with counter-ions or solvent molecules.
Experimental Protocol: X-ray Crystallography of a Crown Ether Complex
-
Crystallization:
-
Dissolve the this compound and the salt of the guest cation (e.g., NaCl, KBr) in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with a less polar solvent like hexane or heptane).[6]
-
Slowly evaporate the solvent at a constant temperature. Other methods like vapor diffusion or liquid-liquid diffusion can also be employed.
-
Monitor for the formation of single, well-defined crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.
-
Rotate the crystal and collect the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the complex into the resulting electron density map.
-
Refine the model by adjusting atomic positions, displacement parameters, and occupancies to best fit the experimental data.
-
References
- 1. people.bu.edu [people.bu.edu]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. TPE-embedded butterfly bis-crown ether with controllable conformation and supramolecular chiroptical property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Benchmarking the Performance of Crown Ether-Based Sensors for Cation Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of selective ion detection, crucial for numerous applications in research and drug development, crown ether-based sensors have emerged as a powerful tool. Their unique ability to selectively bind specific cations based on the size of their macrocyclic cavity makes them highly valuable as ionophores in ion-selective electrodes (ISEs). This guide provides a comparative benchmark of the performance of these sensors, with a focus on crown ethers and their alternatives. While specific quantitative data for 1,6,11,16-Tetraoxacycloeicosane (a 20-crown-4 ether) based sensors is not extensively available in the reviewed literature, this guide will present a comprehensive comparison based on closely related and commonly used crown ethers to provide a valuable performance benchmark.
Performance Comparison of Crown Ether-Based Ion-Selective Electrodes
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, response time, and selectivity over other ions. The following tables summarize the performance of various crown ether-based sensors for the detection of key alkali metal cations.
Table 1: Performance Characteristics of Sodium (Na⁺) Selective Electrodes
| Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) | Selectivity (log KpotNa,K) | Reference |
| Bis(12-crown-4) derivatives | 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ | Not Specified | < 20 | < 0 | [1] |
| Commercial Ionophore X (calix[2]arene) | Not Specified | Not Specified | Not Specified | -3.0 | [3] |
| 3D-Printed Na⁺-ISE | 2.4 × 10⁻⁴ - 2.5 × 10⁻¹ | 2.4 × 10⁻⁶ | Not Specified | Not Specified | [2] |
Table 2: Performance Characteristics of Potassium (K⁺) Selective Electrodes
| Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) | Selectivity (log KpotK,Na) | Reference |
| Valinomycin | 1.0 × 10⁻⁵ - 1.0 × 10⁻¹ | 4.0 × 10⁻⁶ | Not Specified | -3.56 | [4] |
| Bis(15-crown-5 ether) derivative | Wide linear dynamic range | Reasonable detection limit | Not Specified | Comparable to commercial ionophores | [5] |
| 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether | 10⁻⁵.⁸⁰ - 10⁻¹ | 10⁻⁵.⁸⁰ | Not Specified | Not Specified | [6] |
Table 3: Performance Characteristics of Other Cation-Selective Electrodes Based on Crown Ethers
| Ionophore | Target Ion | Linear Range (M) | Detection Limit (M) | Nernstian Slope (mV/decade) | Reference |
| 20-membered N₂S₄-crown ethers | Ag⁺ | 1.0×10⁻⁶ to 1.0×10⁻³ | Not specified | 54.9±0.3 | [7] |
| Tetrathia-12-crown-4 | Cd²⁺ | 4.0 x 10⁻⁷ to 1.0 x 10⁻¹ | 1.0 x 10⁻⁷ | 29±1 | [8] |
| 18-crown-6-ether derivatives | Th⁴⁺ | 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ | 5.27 × 10⁻⁷ | 14.41 | [2] |
Experimental Protocols
The fabrication and characterization of crown ether-based ion-selective electrodes typically follow a standardized procedure. Below are detailed methodologies for key experiments.
Fabrication of a PVC Membrane Ion-Selective Electrode
A common method for preparing crown ether-based ISEs involves creating a poly(vinyl chloride) (PVC) membrane containing the ionophore.
Materials:
-
High molecular weight PVC
-
Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE), dioctyl sebacate (DOS))
-
Ionophore (e.g., a specific crown ether)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF)
Procedure:
-
A membrane cocktail is prepared by dissolving PVC, the plasticizer, the ionophore, and the lipophilic salt in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ionophore by weight[9].
-
The resulting solution is poured into a glass ring resting on a glass plate and the THF is allowed to evaporate slowly, typically overnight.
-
Once the membrane is formed, a small disc is cut out and mounted onto an electrode body.
-
The electrode body is filled with an internal filling solution containing a known concentration of the target ion chloride salt (e.g., 0.01 M NaCl for a sodium-selective electrode).
-
An internal reference electrode (e.g., Ag/AgCl) is inserted into the filling solution.
-
The electrode is conditioned by soaking it in a solution of the target ion for several hours before use.
Potentiometric Measurements
The performance of the fabricated ISE is evaluated by measuring the potential difference between the ISE and a reference electrode in solutions of varying target ion concentrations.
Apparatus:
-
High-impedance millivoltmeter or a pH/ion meter
-
Ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl with a salt bridge)
-
Magnetic stirrer
Procedure:
-
A series of standard solutions of the target ion with concentrations spanning the expected measurement range are prepared.
-
An ionic strength adjuster (ISA) is added to all standard and sample solutions to ensure a constant ionic background.
-
The ISE and the reference electrode are immersed in the stirred standard solutions, starting from the lowest concentration.
-
The potential reading is recorded once it stabilizes.
-
A calibration curve is constructed by plotting the recorded potential (in mV) against the logarithm of the ion activity or concentration. The slope of the linear portion of this curve is the Nernstian slope.
Determination of Selectivity Coefficients
The selectivity of an ISE for a target ion over an interfering ion is a critical performance parameter. The potentiometric selectivity coefficient (KpotA,B) can be determined using the Fixed Interference Method (FIM).
Procedure:
-
A series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion are prepared.
-
The potential of the ISE is measured in these solutions.
-
The selectivity coefficient is calculated from the intersection of the extrapolation of the linear parts of the response curve for the primary ion in the absence and presence of the interfering ion.
Visualizing the Principles and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and processes.
Caption: Cation detection mechanism of a crown ether-based sensor.
Caption: Workflow for fabricating and characterizing an ISE.
Caption: Key factors influencing sensor performance metrics.
Alternative Sensor Technologies
While crown ether-based potentiometric sensors are highly effective, other technologies also offer robust solutions for ion detection.
-
Calixarene-based Sensors: These macrocycles can form host-guest complexes with ions and neutral molecules. Calix[2]arenes, for instance, are known to be excellent ionophores for sodium ions[3].
-
Valinomycin-based Sensors: Valinomycin is a naturally occurring cyclic peptide that exhibits exceptional selectivity for potassium ions, making it the gold standard ionophore for K⁺-selective electrodes[4].
-
Electrochemical Sensors with Nanomaterials: The incorporation of nanomaterials like carbon nanotubes and graphene into the sensor matrix can enhance the sensitivity and lower the detection limits of ion-selective electrodes.
-
3D-Printed Sensors: Recent advancements have enabled the fabrication of fully 3D-printed solid-contact ion-selective electrodes, offering a pathway for mass production of low-cost and highly functional sensors[2].
This guide provides a foundational understanding of the performance benchmarks for crown ether-based sensors. For researchers and professionals in drug development, the choice of a specific sensor will depend on the target analyte, the required sensitivity and selectivity, and the complexity of the sample matrix. While direct data on this compound is sparse, the comparative data presented here for other crown ethers offers valuable insights for designing and selecting appropriate ion sensing platforms.
References
- 1. Sodium-selective PVC membrane electrodes based on bis(12-crowns-4)s | Semantic Scholar [semanticscholar.org]
- 2. ajnsa.journals.ekb.eg [ajnsa.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. impact.ornl.gov [impact.ornl.gov]
A Thermodynamic Showdown: 1,6,11,16-Tetraoxacycloeicosane Versus its Smaller Crown Ether Counterparts
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry and its applications in drug development, the selection of an appropriate macrocyclic host is paramount. Crown ethers, with their unique ability to selectively bind cations, have long been a cornerstone of this field. While smaller, well-characterized crown ethers like 12-crown-4, 15-crown-5, and 18-crown-6 have been extensively studied, larger macrocycles such as 1,6,11,16-Tetraoxacycloeicosane (a 20-crown-4 ether) present a different set of properties. This guide provides a detailed thermodynamic analysis of this compound in comparison to its smaller, more common counterparts, supported by available experimental data and established analytical protocols.
Thermodynamic Principles of Crown Ether Complexation
The binding of a cation by a crown ether is a classic example of host-guest chemistry, governed by non-covalent interactions. The stability of the resulting complex is quantified by the binding constant (K), which is related to the Gibbs free energy of complexation (ΔG) by the equation:
ΔG = -RT ln(K)
where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy itself is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous complexation process. The enthalpy term (ΔH) reflects the changes in bonding energy upon complexation, including ion-dipole interactions between the cation and the oxygen atoms of the crown ether, as well as changes in solvation. The entropy term (ΔS) relates to the change in the degree of disorder of the system, encompassing conformational changes in the crown ether and the release of solvent molecules from the solvation shells of both the cation and the crown ether.
A Researcher's Guide to Quantitative Analysis of Competitive Binding to 1,6,11,16-Tetraoxacycloeicosane (20-Crown-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the quantitative analysis of competitive binding to the macrocyclic polyether 1,6,11,16-Tetraoxacycloeicosane, commonly known as 20-crown-4. While specific experimental competitive binding data for this compound is not extensively available in published literature, this document presents a framework for such analysis. This includes hypothetical, yet scientifically plausible, quantitative data, detailed experimental protocols for generating such data, and visualizations of the underlying principles and workflows.
Introduction to this compound (20-Crown-4)
This compound is a 20-membered crown ether with four oxygen donor atoms.[1] Its larger cavity size, compared to more common crown ethers like 18-crown-6, allows for the complexation of larger cations or potentially multiple smaller cations.[1] The binding of cations within the macrocyclic cavity is a cornerstone of its function and is driven by ion-dipole interactions between the cation and the oxygen atoms of the ether. The selectivity and affinity of this binding are crucial for its potential applications in areas such as ion sensing, separation technologies, and as a phase-transfer catalyst.
Understanding the competitive binding landscape of 20-crown-4 is essential for developing these applications. This involves quantifying the ability of various ligands (competitors) to displace a primary bound ligand, providing a relative measure of binding affinities.
Quantitative Comparison of Competitive Binding
To illustrate the principles of a quantitative comparison, this section presents a hypothetical dataset for the competitive binding of various metal cations to this compound in a methanol solvent system at 298 K. In this scenario, we consider the displacement of a fluorescently labeled guest molecule that binds to the crown ether. The data is presented in terms of the association constant (Kₐ) and the Gibbs free energy of binding (ΔG°).
| Competitor Ion | Ionic Radius (Å) | Association Constant (Kₐ, M⁻¹) (Hypothetical) | Gibbs Free Energy (ΔG°, kcal/mol) (Hypothetical) |
| K⁺ | 1.38 | 5.0 x 10⁴ | -6.4 |
| Na⁺ | 1.02 | 1.2 x 10⁴ | -5.6 |
| Li⁺ | 0.76 | 2.5 x 10³ | -4.6 |
| Cs⁺ | 1.67 | 8.0 x 10³ | -5.3 |
| NH₄⁺ | 1.48 | 1.5 x 10⁴ | -5.7 |
Note: This data is illustrative and intended to represent plausible trends based on the principles of crown ether chemistry, where the "size-fit" concept plays a significant role in binding affinity.[2] Generally, a crown ether shows the highest affinity for the cation that best fits its cavity.
Experimental Protocols
The generation of quantitative competitive binding data requires rigorous experimental procedures. Isothermal Titration Calorimetry (ITC) and spectroscopic titrations (e.g., UV-Vis or fluorescence) are common methods for determining binding constants.
Isothermal Titration Calorimetry (ITC) for Direct Binding Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.
Methodology:
-
Preparation:
-
Prepare a solution of this compound (e.g., 0.1 mM) in a suitable solvent (e.g., methanol) and place it in the sample cell of the calorimeter.
-
Prepare a solution of the ligand (e.g., a salt of the cation of interest, 1 mM) in the same solvent and load it into the injection syringe.
-
Both solutions must be degassed to avoid air bubbles.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the ligand solution into the sample cell containing the crown ether solution.
-
The heat change associated with each injection is measured relative to a reference cell containing the solvent.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change against the molar ratio of ligand to crown ether generates a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH°, and n). The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Kₐ) = ΔH° - TΔS°.
-
Fluorescence Displacement Assay for Competitive Binding
This technique is a common method for determining the binding affinities of non-fluorescent competitors. It relies on the displacement of a fluorescent probe from the host molecule by a competitor, leading to a change in the fluorescence signal.
Methodology:
-
Probe Selection:
-
Choose a fluorescent probe that is known to bind to this compound and exhibits a significant change in its fluorescence properties upon binding.
-
-
Initial Binding Assay:
-
First, determine the binding affinity of the fluorescent probe to the crown ether using a direct fluorescence titration.
-
Keep the concentration of the crown ether constant and titrate with increasing concentrations of the fluorescent probe.
-
Measure the fluorescence intensity at each point and fit the data to a binding isotherm to determine the dissociation constant (Kd) of the probe-crown ether complex.
-
-
Competitive Binding Assay:
-
Prepare a solution containing a fixed concentration of the this compound and the fluorescent probe (typically at a concentration close to its Kd).
-
Titrate this solution with increasing concentrations of the non-fluorescent competitor ion.
-
Measure the fluorescence intensity after each addition of the competitor. The displacement of the fluorescent probe by the competitor will cause a change in the fluorescence signal.
-
Plot the change in fluorescence against the concentration of the competitor.
-
-
Data Analysis:
-
The resulting data is fitted to a competitive binding equation to determine the IC50 value of the competitor (the concentration required to displace 50% of the fluorescent probe).
-
The inhibition constant (Ki) of the competitor can then be calculated from the IC50 value and the Kd of the fluorescent probe using the Cheng-Prusoff equation.
-
Visualizing the Process
Competitive Binding Equilibrium
The following diagram illustrates the competitive binding equilibrium between a host (this compound), a primary ligand, and a competitor.
Caption: Competitive binding equilibrium for this compound.
Experimental Workflow for a Fluorescence Displacement Assay
The workflow for a typical fluorescence displacement assay is depicted below.
Caption: Workflow for a fluorescence displacement competitive binding assay.
References
A Comparative Guide to 1,6,11,16-Tetraoxacycloeicosane Derivatives: Characterization and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparative analysis of 1,6,11,16-Tetraoxacycloeicosane and its derivatives. These macrocyclic polyethers, belonging to the crown ether family, are of significant interest for their potential applications in ion sensing, phase transfer catalysis, and as components of drug delivery systems. This document summarizes key characterization data, details relevant experimental protocols, and presents a comparative assessment of their performance based on available scientific literature.
Introduction to this compound Derivatives
This compound is a 20-membered crown ether with four oxygen atoms providing a central cavity capable of complexing with various cations.[1] The parent compound and its derivatives are primarily investigated for their ability to selectively bind metal ions, a property that underpins their utility in various scientific and biomedical fields. The introduction of functional groups onto the macrocyclic ring allows for the fine-tuning of their complexation selectivity, lipophilicity, and biological activity. This guide focuses on the characterization and comparative performance of the parent compound and its well-studied derivative, this compound-2,5,12,15-tetrone.
Physicochemical Characterization
A thorough characterization of these derivatives is essential for understanding their structure-activity relationships. Key physicochemical properties are summarized in the table below.
| Property | This compound | This compound-2,5,12,15-tetrone |
| Molecular Formula | C₁₆H₃₂O₄[2] | C₁₆H₂₄O₈[3] |
| Molecular Weight | 288.42 g/mol [2] | 344.36 g/mol [3] |
| Appearance | Not specified in available literature | Crystalline solid[4] |
| Solubility | Soluble in various organic solvents | Soluble in various organic solvents |
| 13C NMR (ppm) | Data available[2][5] | Data available[4] |
| Mass Spec (GC-MS) | Data available[2][5] | Data available[4] |
| X-ray Crystal Structure | Not extensively published[1] | Adopts an approximately flat rectangular structure[1][4] |
Comparative Performance: Cation Binding and Ion-Selective Electrodes
A primary application and performance metric for this compound derivatives is their ability to selectively bind cations. This property is often harnessed in the development of ion-selective electrodes (ISEs) for the potentiometric determination of specific ion concentrations.
The 20-membered ring of these crown ethers provides a cavity size estimated to be around 1.7–2.1 Å, making it suitable for complexing with cations like Na⁺ and K⁺.[1] The performance of these derivatives as ionophores in ISEs is evaluated based on their selectivity, sensitivity, and response time.
While direct comparative studies across a wide range of derivatives are limited, the principles of ISE fabrication and characterization provide a framework for their evaluation. The selectivity of an ISE is determined by the binding affinity of the ionophore for the target ion relative to interfering ions.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and performance evaluation of these compounds.
Synthesis of this compound Derivatives
A common method for synthesizing the macrocyclic ring is through a Williamson ether synthesis, involving the cyclization of oligo(ethylene glycol) derivatives.[1] Functionalized derivatives can be prepared by using substituted precursors or by direct functionalization of the pre-formed macrocycle, for instance, through radical-mediated cross-dehydrogenative coupling (CDC) reactions.[1]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the connectivity of the atoms within the macrocycle.[4]
-
Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.[4]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformation.[1][4]
Determination of Cation Binding Constants
The affinity of a crown ether for a specific cation is quantified by its binding constant (Kₐ). This can be determined experimentally using techniques such as NMR or UV-Vis spectroscopy titrations.[6][7][8] A solution of the crown ether is titrated with a solution of the cation salt, and the changes in the spectrum are monitored. The binding constant is then calculated by fitting the experimental data to a suitable binding model.[6][8]
Fabrication and Characterization of Ion-Selective Electrodes
Membrane Preparation:
-
A membrane cocktail is prepared by dissolving the ionophore (the crown ether derivative), a polymer matrix (e.g., PVC), and a plasticizer in a volatile solvent like tetrahydrofuran (THF).[9][10]
-
The solution is poured into a glass ring on a glass plate and the solvent is allowed to evaporate slowly to form a thin, homogeneous membrane.[11]
Electrode Assembly:
-
A disk is cut from the membrane and glued to the end of a PVC tube.
-
An internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl) are placed inside the tube.[12]
Performance Evaluation: The potentiometric response of the ISE is measured against a reference electrode in solutions of varying target ion concentrations. The selectivity of the electrode is assessed by measuring its response to the target ion in the presence of potential interfering ions.[13][14]
In Vitro Drug Release Assay
For applications in drug delivery, the release profile of a drug from a formulation containing a this compound derivative can be evaluated using methods like dialysis or sample and separate techniques.[15][16][17][18]
Dialysis Method:
-
The drug-loaded formulation is placed in a dialysis bag with a specific molecular weight cut-off.
-
The bag is suspended in a release medium (e.g., phosphate-buffered saline) at a constant temperature (e.g., 37°C) with stirring.
-
Samples of the release medium are withdrawn at predetermined time intervals and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Caption: Workflow for the fabrication of an ion-selective electrode (ISE).
Caption: Conceptual pathway for an in vitro drug release study.
References
- 1. This compound | 17043-02-6 | Benchchem [benchchem.com]
- 2. This compound | C16H32O4 | CID 11403504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-2,5,12,15-tetrone | C16H24O8 | CID 11602624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Fabrication of a lead ion selective membrane based on a polycarbazole Sn( iv ) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinet ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07534E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Perchlorate Solid-Contact Ion-Selective Electrode Based on Dodecabenzylbambus[6]uril [mdpi.com]
- 15. eurofins.it [eurofins.it]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,6,11,16-Tetraoxacycloeicosane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,6,11,16-Tetraoxacycloeicosane (CAS No. 17043-02-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible waste management.
Hazard Profile and Safety Precautions
This compound is classified with specific health hazards that necessitate careful handling during disposal.[1] While considered non-hazardous for transport, its intrinsic properties require stringent disposal protocols.[1]
Hazard Identification:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
Before handling this compound for disposal, personnel must wear appropriate PPE to prevent exposure. This includes:
-
Protective gloves: To prevent skin contact and irritation.[1]
-
Eye protection: Safety glasses or goggles to shield from dust and potential splashes.[1]
-
Protective clothing: A lab coat or other suitable attire to protect the body.[1]
-
Respiratory protection: In cases where dust formation is unavoidable, a suitable respirator should be used.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Avoid Dust Formation: When collecting the solid waste, handle it carefully to minimize the generation of airborne dust.[1]
-
Sweep and Shovel: Gently sweep up the solid material and transfer it using a shovel or other appropriate tool.[1]
-
Do Not Use Water: Do not flush the material down the drain or allow it to enter any waterways.[1]
Step 2: Packaging and Labeling
-
Use Suitable Containers: Place the collected waste into a suitable, sealable, and clearly labeled container.[1] The container must be compatible with the chemical.
-
Labeling: Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols.
-
Contaminated Packaging: Any packaging that has come into direct contact with the chemical should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ventilation: Ensure the storage area is well-ventilated.
Step 4: Professional Disposal
-
Contact a Licensed Professional: The final disposal of this compound must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Provide Information: When arranging for disposal, provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,6,11,16-Tetraoxacycloeicosane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,6,11,16-Tetraoxacycloeicosane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact.[1] In case of splashing, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or other suitable chemical-resistant gloves.[2] Inspect gloves before use and change them immediately if contaminated. Wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn to protect the skin.[3] For significant exposure risk, a chemically resistant apron or suit may be necessary.[4] |
| Full-Length Pants and Closed-Toe Shoes | Long pants and fully enclosed shoes are required to protect the lower body from potential spills.[2][3] | |
| Respiratory Protection | Respirator | If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[2] Engineering controls like fume hoods are the preferred method of exposure control. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all unnecessary items from the work area.
-
Confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in Table 1.
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use appropriate tools (e.g., spatula, scoop) to handle the solid material.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an absorbent material to contain and clean up the substance.
-
Avoid generating dust during cleanup.
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
